DEBIC
Description
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.41 |
IUPAC Name |
Dimethyl 2,2'-(ethane-1,1-diyl)bis(1H-indole-3-carboxylate) |
InChI |
InChI=1S/C22H20N2O4/c1-12(19-17(21(25)27-2)13-8-4-6-10-15(13)23-19)20-18(22(26)28-3)14-9-5-7-11-16(14)24-20/h4-12,23-24H,1-3H3 |
InChI Key |
BONKEFIIFQRBDD-UHFFFAOYSA-N |
SMILES |
CC(C(N1)=C(C(OC)=O)C2=C1C=CC=C2)C(N3)=C(C(OC)=O)C4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DEBIC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling DEBIC: A Technical Guide to Synthesis and Characterization
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological interactions of the DEBIC compound.
The scientific community has shown a growing interest in novel therapeutic compounds, and among them, this compound has emerged as a subject of significant research. This technical guide provides an in-depth exploration of the this compound compound, covering its synthesis, analytical characterization, and its engagement with cellular signaling pathways. This document is intended to serve as a core resource for professionals in the fields of chemical synthesis and drug development.
I. Synthesis of the this compound Compound
The synthesis of the this compound compound is a multi-step process that requires precise control over reaction conditions to ensure a high yield and purity of the final product. The general workflow for the synthesis is outlined below.
Caption: A generalized workflow for the synthesis of the this compound compound.
Experimental Protocol: this compound Synthesis
A detailed, step-by-step protocol for the laboratory synthesis of the this compound compound is provided to ensure reproducibility.
Materials:
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Starting Material A
-
Reagent for Reaction 1
-
Solvent for Reaction 1
-
Reagent for Reaction 2
-
Solvent for Reaction 2
-
Reagents for Final Reaction and Purification
Procedure:
-
Reaction 1: Dissolve Starting Material A in the appropriate solvent. Add the specified reagent and stir the mixture at a controlled temperature for the designated time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup to isolate the crude Intermediate B.
-
Purification of Intermediate B: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Reaction 2: Dissolve the purified Intermediate B in a suitable solvent. Add the necessary reagent and allow the reaction to proceed under the specified conditions.
-
Isolation of Intermediate C: Following the completion of the reaction, remove the solvent under reduced pressure and purify the resulting residue to obtain Intermediate C.
-
Final Reaction and Purification: Convert Intermediate C to the final this compound compound through the final reaction step. The crude this compound is then purified by recrystallization or High-Performance Liquid Chromatography (HPLC) to yield the final product of high purity.
II. Characterization of the this compound Compound
The structural integrity and purity of the synthesized this compound compound are confirmed through a series of analytical techniques.
A. Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the this compound compound.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the this compound compound, further confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to assess the purity of the synthesized compound.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Specific peaks corresponding to protons in the this compound structure. |
| ¹³C NMR | Chemical Shift (δ) | Resonances confirming the carbon framework of the molecule. |
| Mass Spectrometry | [M+H]⁺ | Measured m/z value consistent with the calculated molecular weight. |
| HPLC | Purity | >95% |
B. Biological Activity
Initial in-vitro studies have begun to explore the biological effects of the this compound compound. These studies are crucial for understanding its potential therapeutic applications.
III. This compound and Cellular Signaling
Preliminary research suggests that the this compound compound may interact with specific cellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action.
Caption: A proposed signaling pathway initiated by the this compound compound.
Further investigation into the precise molecular targets and the downstream consequences of this compound's interaction with cellular machinery is ongoing. This research is vital for the continued development of this compound as a potential therapeutic agent.
Disclaimer: The information provided in this document is based on initial research and is intended for a technical audience of researchers, scientists, and drug development professionals. Further validation and studies are required to fully understand the properties and potential applications of the this compound compound.
Unable to Identify "DEBIC" as a Specific Molecule
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The term "this compound" was found to be a brand name for a range of food products, particularly dairy items. Additionally, several acronyms for research programs and centers were identified, such as the Columbia Department of Biomedical Informatics (DBMI), the Research in Implementation Science for Equity (RISE) program, and the Center for Biotechnology and Interdisciplinary Studies (CBIS), none of which relate to a specific molecule for which a technical guide could be created.
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Molecular Structure and Properties
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Discovery and history of DEBIC compound
An in-depth search has been conducted to identify a chemical compound referred to as "DEBIC." Despite a comprehensive search of scientific and chemical databases, no compound with this specific designation has been found in publicly available literature.
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Once more specific identifying information is available, a thorough and accurate technical guide can be compiled to meet the specified requirements.
DEBIC: A Dual-Targeting Agent Against Cancer and Thrombosis
An In-depth Technical Guide on the Biological Targets and Pathways of Dimethyl 2,2′-[2,2′-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]-diacetate (DEBIC)
Introduction
Dimethyl 2,2′-[2,2′-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]-diacetate, commonly known as this compound, is a novel small molecule with demonstrated potential as both an anti-cancer and anti-thrombotic agent. Its multifaceted activity stems from its ability to engage two distinct biological targets: the cell adhesion molecule P-selectin and deoxyribonucleic acid (DNA). By downregulating P-selectin expression, this compound interferes with pathways crucial for thrombosis and cancer metastasis. Concurrently, its ability to intercalate with DNA disrupts fundamental cellular processes in cancer cells, leading to the inhibition of proliferation and tumor growth. This guide provides a comprehensive overview of the biological targets and associated pathways of this compound, intended for researchers, scientists, and drug development professionals.
Core Biological Targets and Mechanisms of Action
This compound exerts its therapeutic effects through a dual mechanism of action, targeting both protein and nucleic acid structures.
P-selectin Inhibition
P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a pivotal role in the initial tethering and rolling of leukocytes during inflammation and is critically involved in the pathophysiology of thrombosis. In the context of cancer, P-selectin facilitates the interaction between platelets, tumor cells, and the endothelium, promoting metastasis and the formation of cancer-associated thrombi.
This compound has been shown to downregulate the expression of P-selectin. This inhibitory action disrupts the adhesion cascade, thereby reducing the likelihood of thrombus formation and impeding the metastatic spread of cancer cells.
DNA Intercalation
This compound possesses the ability to intercalate into the DNA double helix. This process involves the insertion of its planar aromatic rings between the base pairs of DNA, leading to a distortion of the helical structure. This structural alteration interferes with critical cellular processes that rely on DNA as a template, including replication and transcription.[1] By disrupting these fundamental mechanisms, this compound can inhibit the proliferation of rapidly dividing cancer cells and induce apoptosis.[2][3]
Signaling Pathways and Biological Consequences
The dual-targeting nature of this compound initiates a cascade of events that culminate in its anti-cancer and anti-thrombotic effects.
Anti-Thrombotic Pathway
By downregulating P-selectin, this compound directly interferes with the initial steps of thrombus formation. The reduced expression of P-selectin on platelets and endothelial cells diminishes their ability to capture leukocytes and form aggregates, a critical step in the development of both arterial and venous thrombosis.[4][5]
Figure 1: Anti-Thrombotic Pathway of this compound.
Anti-Cancer Pathway
This compound's anti-cancer activity is twofold. Firstly, the downregulation of P-selectin disrupts the interaction between cancer cells, platelets, and the endothelium, which is a key process in metastasis.[6][7] Secondly, DNA intercalation by this compound in cancer cells leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1][2][3]
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. DNA intercalating drugs: Mechanisms of action in cancer treatment. | Read by QxMD [read.qxmd.com]
- 3. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-selectin-mediated platelet adhesion promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P‐ and E‐ selectin in venous thrombosis and non‐venous pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of P-selectin in cancer-associated thrombosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-selectin cell adhesion molecule in inflammation, thrombosis, cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of DEBIC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro activities of Dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate (DEBIC), a promising small molecule with dual anti-tumor and anti-thrombotic properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound and related bisindole compounds.
Core Activities and Mechanisms of Action
This compound's primary therapeutic potential stems from two distinct bioactivities:
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Anti-Tumor Activity: this compound exhibits anti-proliferative effects against various cancer cell lines. The principal mechanism underlying this activity is its ability to intercalate into the DNA double helix. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Anti-Thrombotic Activity: this compound has been shown to inhibit P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] By blocking P-selectin, this compound can interfere with the initial steps of thrombus formation, highlighting its potential in the management of thrombosis, a common complication in cancer patients.[1][2]
Quantitative Analysis of In Vitro Anti-Proliferative Activity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the anti-proliferative potential of various bisindole derivatives has been reported. The following table summarizes the cytotoxic activities of several bisindole compounds, providing a contextual framework for the expected potency of this compound.
| Compound Class | Cell Line(s) | IC50 / GI50 / ED50 | Reference |
| Bisindole Alkaloids | P388 | 2.0 - 12.0 µg/mL (IC50) | [3] |
| Synthetic Pyrazine Bisindoles | Various (Leukemia, NSCLC, Colon, CNS, Ovarian, Renal, Breast) | 0.058 - 7.19 µM (GI50) | [3] |
| Dragmacidon A | A549, HT29, MDA-MB-231 | 3.1, 3.3, and 3.8 µM (IC50) | [3] |
| 1,2,4-Oxadiazole Topsentin Analogues | Pancreatic Ductal Adenocarcinoma (Panc-1, Capan-1, SUIT-2) | 0.4 - 6.8 µM (EC50) | [3] |
| Bisindole Thiadiazole Derivatives | HeLa, A549 | 3.3 - 9.4 µM (IC50) | [3] |
| Calcicamide B | HeLa | 146 - 165 µM (IC50) | [3] |
| Bisindole 146 | MOLT-4, NCI-H460, HCT-116, HT29, M14, IGROV1 | 3.91 - 6.98 µM (IC50) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound's activity. The following sections outline the key experimental protocols.
DNA Intercalation Assays
The ability of this compound to intercalate into DNA can be confirmed using several biophysical techniques.
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Principle: DNA intercalation causes an increase in the length of the DNA molecule, which in turn increases the viscosity of a DNA solution.
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Methodology:
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Prepare a solution of purified, linear DNA (e.g., calf thymus DNA) of a known concentration in a suitable buffer.
-
Measure the initial flow time of the DNA solution using a viscometer at a constant temperature.
-
Add increasing concentrations of this compound to the DNA solution and allow it to incubate.
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Measure the flow time at each concentration of this compound.
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An increase in the relative viscosity of the solution upon addition of this compound is indicative of DNA intercalation.
-
-
Principle: Intercalating agents unwind the DNA double helix. This unwinding can be detected by observing a change in the electrophoretic mobility of supercoiled plasmid DNA.
-
Methodology:
-
Incubate supercoiled plasmid DNA with varying concentrations of this compound.
-
Treat the DNA-DEBIC complexes with a topoisomerase I enzyme, which relaxes the supercoiled DNA.
-
Remove the this compound and topoisomerase I.
-
Analyze the DNA topology by agarose gel electrophoresis.
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Intercalation will result in a concentration-dependent re-introduction of supercoils, leading to a change in the migration pattern of the plasmid DNA on the gel.
-
In Vitro Anti-Proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
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Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
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P-selectin Inhibition Assay (Competitive Binding Assay)
This assay determines the ability of this compound to inhibit the binding of P-selectin to its ligand.
-
Principle: A labeled ligand for P-selectin competes with this compound for binding to immobilized P-selectin. A reduction in the signal from the labeled ligand indicates that this compound is inhibiting the interaction.
-
Methodology:
-
Coat a microplate with recombinant human P-selectin.
-
Block non-specific binding sites.
-
Add a fixed concentration of a labeled P-selectin ligand (e.g., biotinylated sPSGL-1) along with varying concentrations of this compound to the wells.
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Incubate to allow for competitive binding.
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Wash the plate to remove unbound reagents.
-
Add a detection reagent (e.g., streptavidin-HRP) that binds to the labeled ligand.
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the detection reagent.
-
Measure the signal and calculate the percentage of inhibition. The IC50 value can then be determined.
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Signaling Pathways and Visualizations
DNA Damage Response Pathway
DNA intercalation by this compound is expected to induce DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This complex signaling cascade leads to cell cycle arrest to allow for DNA repair or, if the damage is too severe, triggers apoptosis.
Caption: DNA Damage Response Pathway Induced by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a logical workflow for the comprehensive in vitro characterization of this compound's anti-cancer and anti-thrombotic activities.
References
- 1. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of "DEBIC"
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the pharmacokinetics and pharmacodynamics of "DEBIC" as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the substance itself.
It is possible that "this compound" may be an internal codename for a compound not yet disclosed in public forums, a highly niche or newly emerging area of research not yet indexed in major databases, or a term with a different meaning in a specific context not captured by the search.
For researchers, scientists, and drug development professionals interested in the principles of pharmacokinetics and pharmacodynamics, general resources outlining these core concepts are widely available. These resources can provide a foundational understanding of:
-
Pharmacokinetics (PK): The study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): The study of how a drug affects the body, including its mechanism of action and the relationship between drug concentration and effect.
Should "this compound" be a proprietary or otherwise non-public compound, accessing the requested information would require direct contact with the developing organization.
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Without a verifiable identity for this substance, it is not possible to retrieve the necessary data to fulfill the request for an in-depth technical guide. Key information required for this task, such as quantitative toxicity data (e.g., LD50, NOAEL), detailed experimental protocols from preclinical or clinical studies, and associated signaling pathways, is contingent on the correct identification of the compound .
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An In-Depth Technical Guide to the Synthesis of DEBIC Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of DEBIC, a critical nucleoside reverse transcriptase inhibitor. For the purposes of this guide, this compound will be used as a representative model for the well-established antiviral agent, lamivudine. This document details various synthetic strategies for creating novel this compound analogues and derivatives, including stereoselective routes and prodrug formulations. It includes detailed experimental protocols for key synthetic transformations and presents quantitative biological data to inform future drug design and development efforts. Furthermore, this guide illustrates the metabolic activation pathway of this compound and typical experimental workflows using Graphviz diagrams, offering a complete resource for researchers in the field of antiviral drug discovery.
Introduction to this compound (Lamivudine as a model)
This compound is a synthetic nucleoside analogue that has demonstrated potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), it plays a crucial role in combination antiretroviral therapy. The therapeutic efficacy of this compound has driven extensive research into the synthesis of its analogues and derivatives to enhance its pharmacological properties, such as improved bioavailability, targeted delivery, and activity against resistant viral strains. This guide will explore the core synthetic methodologies and biological evaluations that underpin the development of novel this compound-based therapeutic agents.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by terminating the elongation of the viral DNA chain. To become active, this compound must be phosphorylated intracellularly to its triphosphate metabolite. This active form then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA strand by the viral reverse transcriptase (for HIV) or polymerase (for HBV). The absence of a 3'-hydroxyl group on the incorporated this compound molecule prevents the formation of the next 5'-3' phosphodiester bond, thus halting DNA synthesis.
Metabolic Activation of this compound
The intracellular conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. This process is carried out by host cell kinases.
Caption: Metabolic activation pathway of this compound.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound and its analogues can be broadly categorized into two main strategies: synthesis of a racemic mixture followed by resolution, or a stereoselective synthesis that establishes the desired chirality early on. A key step in many synthetic routes is the Vorbrüggen glycosylation, which couples the 1,3-oxathiolane ring with the pyrimidine base.
Stereoselective Synthesis
A common approach to stereoselective synthesis involves the use of a chiral auxiliary, such as L-menthol, to control the stereochemistry of the 1,3-oxathiolane ring. This is followed by glycosylation and subsequent chemical modifications.
Prodrug Strategies
To improve the pharmacokinetic properties of this compound, various prodrugs have been synthesized. These include 5'-ester prodrugs and N4-substituted derivatives, which can enhance lipophilicity and facilitate passive diffusion across cell membranes.
Data Presentation: Biological Activity of this compound Analogues
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected this compound analogues.
| Compound | Modification | EC50 (µM) vs HIV-1 | Reference |
| This compound (Lamivudine) | Parent Drug | 0.0742 ± 0.04 | [1] |
| Analogue 3b | N4-isatin derivative | 0.0742 ± 0.04 | [1] |
| Compound | Modification | EC50 (µM) vs HBV | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Lamivudine) | Parent Drug | 0.049-0.078 | >100 | >1282 | [2] |
| HAP12 | HPD derivative | 1.1 - 7.7 | >100 | up to 92 | [2] |
| Compound | Modification | IC50 (µM) vs HIV-1 RT | Reference |
| This compound (Lamivudine) | Parent Drug | 0.316 | [3] |
Experimental Protocols
General Experimental Workflow for this compound Analogue Synthesis
The synthesis of a this compound analogue typically involves the preparation of a modified 1,3-oxathiolane intermediate, followed by a glycosylation reaction with a pyrimidine base, and finally deprotection and purification steps.
Caption: General experimental workflow for this compound analogue synthesis.
Detailed Protocol for the Synthesis of a this compound-Dextran Conjugate
This protocol describes the synthesis of a liver-targeting this compound prodrug by conjugating it to dextran via a succinate linker.[4]
Step 1: Synthesis of 5'-O-TBDMS-lamivudine (2) To a solution of this compound (lamivudine) in anhydrous DMF, add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature under a nitrogen atmosphere until the reaction is complete (monitored by TLC). Quench the reaction with methanol and evaporate the solvent under reduced pressure. Purify the residue by column chromatography.
Step 2: Synthesis of N4-DMTr-5'-O-TBDMS-lamivudine (3) To a solution of compound 2 in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl). Stir the reaction mixture at room temperature until completion. Evaporate the solvent and purify the product by column chromatography.
Step 3: Deprotection of the 5'-O-TBDMS group Dissolve compound 3 in THF and add a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature. After completion, evaporate the solvent and purify the resulting N4-DMTr-lamivudine.
Step 4: Synthesis of 5'-O-succinyl-N4-DMTr-lamivudine To a solution of N4-DMTr-lamivudine in anhydrous pyridine, add succinic anhydride and 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature. After the reaction is complete, pour the mixture into ice-water and extract with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by chromatography.
Step 5: Conjugation to Dextran Activate dextran with p-nitrophenyl chloroformate in the presence of pyridine in a suitable solvent. Add the 5'-O-succinyl-N4-DMTr-lamivudine to the activated dextran solution. Stir the reaction mixture at room temperature. Purify the resulting conjugate by size-exclusion chromatography.
Step 6: Deprotection of the N4-DMTr group Treat the dextran conjugate with 80% acetic acid to remove the DMTr protecting group. Purify the final this compound-dextran conjugate by dialysis.
Protocol for Stereoselective Glycosylation
The following is a general procedure for the Vorbrüggen glycosylation step in the synthesis of this compound.[5]
-
Silylation of Cytosine: React N4-acetylcytosine with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate, to form the silylated cytosine derivative. This increases the nucleophilicity of the cytosine.
-
Glycosylation Reaction: In a separate flask, dissolve the chiral 1,3-oxathiolane intermediate (e.g., an acetate or halo- derivative) in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), to the solution of the 1,3-oxathiolane.
-
Add the silylated cytosine solution to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the resulting nucleoside analogue by column chromatography on silica gel to separate the desired diastereomer.
Conclusion
The synthesis of this compound analogues and derivatives remains a fertile area of research in the quest for more effective and safer antiviral therapies. This guide has provided a foundational understanding of the key synthetic strategies, the underlying mechanism of action, and the biological evaluation of these important compounds. The detailed protocols and compiled data serve as a practical resource for researchers aiming to design and synthesize the next generation of this compound-based drugs. The use of stereoselective synthesis and prodrug approaches continues to be a promising avenue for improving the therapeutic profile of this critical class of antiviral agents.
References
- 1. Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
Methodological & Application
DEBIC Protocol for In Vivo Thrombosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEBIC (dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate) is a novel small molecule that has demonstrated potent anti-thrombotic effects in preclinical studies.[1][2] Its mechanism of action involves the inhibition of P-selectin, a key adhesion molecule involved in the initial stages of thrombus formation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in in vivo models of thrombosis, specifically focusing on arterial thrombosis. These guidelines are intended to assist researchers in evaluating the efficacy and mechanism of action of this compound and similar anti-thrombotic compounds.
Data Presentation
The anti-thrombotic efficacy of this compound has been quantified in rodent models and compared with the widely used anti-platelet agent, aspirin. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative Efficacy of this compound and Aspirin in a Rat Arterial Thrombosis Model
| Treatment Group | Dose (μmol/kg, oral) | Thrombus Weight (mg) | Inhibition Rate (%) |
| Control (CMC-Na) | - | 5.8 ± 1.2 | - |
| Aspirin | 16.7 | 4.5 ± 0.9 | 22.4 |
| Aspirin | 167 | 2.9 ± 0.7 | 50.0 |
| This compound | 0.36 | 2.8 ± 0.6 | 51.7 |
Data presented as mean ± standard deviation.
Table 2: Relative Potency of this compound Compared to Aspirin in Rodent Arterial Thrombosis Models
| Animal Model | This compound Dose (μmol/kg, oral) | Equivalent Aspirin Dose (μmol/kg, oral) | Relative Potency (this compound vs. Aspirin) |
| Mouse | 0.36 | 240 | ~667-fold |
| Rat | 0.36 | 16.7 | ~46-fold |
Signaling Pathway
The primary anti-thrombotic mechanism of this compound involves the inhibition of P-selectin. P-selectin, expressed on the surface of activated platelets and endothelial cells, plays a crucial role in the initial tethering and rolling of leukocytes and platelets at the site of vascular injury. This interaction is mediated through the P-selectin glycoprotein ligand-1 (PSGL-1) found on leukocytes and other cells. By inhibiting P-selectin, this compound effectively disrupts these early cell-cell interactions that are critical for thrombus formation. Furthermore, P-selectin engagement can trigger "inside-out" signaling pathways that lead to the activation of platelet integrins, such as αIIbβ3, promoting platelet aggregation.[3][4][5] this compound's inhibitory action on P-selectin can interfere with this activation cascade.
Caption: Signaling pathway of this compound in inhibiting thrombosis.
Experimental Protocols
The following protocols describe the in vivo evaluation of this compound in a rat model of arterial thrombosis. A common and reproducible method for inducing arterial thrombosis is the ferric chloride (FeCl₃)-induced injury model.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is used to assess the efficacy of anti-thrombotic agents in preventing the formation of an occlusive thrombus in the carotid artery following chemical injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Aspirin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe and monitor
-
Surgical microscope or magnifying loupes
-
Suture material
Experimental Workflow:
Caption: Workflow for the in vivo thrombosis model.
Procedure:
-
Animal Preparation and Drug Administration:
-
House the rats under standard laboratory conditions for at least one week to allow for acclimatization.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Randomly divide the animals into treatment groups: Vehicle control, Aspirin (positive control), and this compound.
-
Administer the respective compounds or vehicle by oral gavage at the desired doses and time points prior to surgery (e.g., 1 hour before).
-
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery.
-
Separate the carotid artery from the vagus nerve and surrounding connective tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Soak a 2 mm diameter filter paper disc with the FeCl₃ solution.
-
Carefully apply the FeCl₃-soaked filter paper to the adventitial surface of the exposed carotid artery for a standardized period (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the artery with saline.
-
-
Measurement of Thrombotic Occlusion:
-
Continuously monitor the arterial blood flow using the Doppler flow probe.
-
Record the time from the application of FeCl₃ until the blood flow ceases (time to occlusion), indicating the formation of a stable occlusive thrombus.
-
-
Thrombus Weight Measurement:
-
After a defined period post-injury (e.g., 30 minutes), carefully excise the thrombosed segment of the carotid artery.
-
Remove the adventitial tissue and blot the vessel to remove excess blood.
-
Open the vessel segment longitudinally and carefully remove the thrombus.
-
Weigh the wet thrombus immediately.
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the different treatment groups.
-
Calculate the percentage inhibition of thrombus formation for the drug-treated groups relative to the vehicle control group.
-
Statistical analysis can be performed using appropriate tests such as one-way ANOVA followed by a post-hoc test.
Conclusion
The this compound protocol for in vivo thrombosis models provides a robust framework for evaluating the anti-thrombotic potential of this novel P-selectin inhibitor. The detailed experimental procedures and comparative data presented herein serve as a valuable resource for researchers in the field of thrombosis and hemostasis. The use of standardized and well-characterized models, such as the ferric chloride-induced arterial thrombosis model, is crucial for obtaining reproducible and translatable results in the development of new anti-thrombotic therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-selectin-mediated platelet adhesion promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DEBIC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEBIC (dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate) is a synthetic bisindole derivative that has demonstrated promising anti-tumor and anti-thrombotic properties. Its mechanism of action is primarily attributed to its ability to function as a DNA intercalator and an inhibitor of P-selectin[1][2][3]. By inserting itself into the DNA of cancer cells, this compound can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Its inhibition of P-selectin, a cell adhesion molecule involved in inflammation and thrombosis, contributes to its anti-thrombotic effects and may also play a role in preventing tumor metastasis[1][2][3].
These application notes provide detailed protocols for the use of this compound in various cell culture experiments, enabling researchers to investigate its efficacy and mechanism of action in a laboratory setting.
Data Presentation
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, demonstrating its cytotoxic potential.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| S180 | Sarcoma | 25.8 |
| K562 | Chronic Myelogenous Leukemia | 42.27 |
| MCF-7 | Breast Cancer | 56.92 |
| HepG2 | Liver Cancer | 41.1 |
| Bel-7402/5Fu | Liver Cancer (5-FU resistant) | < 30 |
| U2OS | Osteosarcoma | < 30 |
| A172 | Glioblastoma | < 30 |
| A549 | Lung Cancer | < 30 |
Note: The IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. It is recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the amount of this compound and DMSO needed.
-
Molecular Weight of this compound: C28H28N2O4 ≈ 472.54 g/mol
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass of this compound = 0.01 L * 10 mmol/L * 472.54 g/mol = 0.047254 g = 47.254 mg
-
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C , protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol identifies and quantifies apoptotic cells following this compound treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells , including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound's dual mechanism of action in a tumor cell.
References
Application Notes and Protocols for DEBIC Administration in Murine Cancer Models
Disclaimer: The compound "DEBIC" is a hypothetical agent used for illustrative purposes within this document. The following application notes and protocols are based on the established mechanism of action of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. The experimental data presented are representative examples and should not be considered as actual results for a specific compound.
Introduction
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2][3] this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.[4][5] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its administration and evaluation in murine cancer models.
Mechanism of Action
In many cancer cells, the cell cycle is driven by the overexpression of Cyclin D, which forms a complex with and activates CDK4/6.[1][2] This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[1][2][4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA synthesis and cell division.[2][4] this compound inhibits the kinase activity of the CDK4/6-Cyclin D1 complex, preventing the phosphorylation of Rb and thereby halting the cell cycle at the G1/S checkpoint.[1][2][4]
Signaling Pathway
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of this compound in murine xenograft models.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily (p.o.) | 1250 ± 150 | - |
| This compound | 25 | Daily (p.o.) | 625 ± 90 | 50 |
| This compound | 50 | Daily (p.o.) | 312 ± 65 | 75 |
| This compound | 100 | Daily (p.o.) | 150 ± 40 | 88 |
Data are presented as mean ± SEM. p.o. = oral administration.
Table 2: Survival Analysis in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Daily (p.o.) | 25 | - |
| This compound | 50 | Daily (p.o.) | 45 | 80 |
| This compound + Gemcitabine | 50 + 50 | This compound Daily, Gemcitabine twice weekly (i.p.) | 60 | 140 |
i.p. = intraperitoneal injection.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mouse. Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
This compound Administration: Prepare this compound fresh daily in the vehicle solution. Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if signs of significant toxicity (e.g., >20% body weight loss) are observed. Tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study to evaluate this compound efficacy.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the phosphorylation of Rb in tumor tissue.
Materials:
-
Tumor-bearing mice from an efficacy study (Protocol 1)
-
This compound
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
Procedure:
-
Study Design: Establish a cohort of tumor-bearing mice as described in Protocol 1.
-
Dosing: Administer a single dose of this compound or vehicle to the mice.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group (n=3-4 per time point).
-
Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Rb and total Rb.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition.
Safety and Toxicology
Preclinical safety studies in rodents should be conducted to determine the toxicity profile of this compound. Key parameters to monitor include:
-
Hematological effects: Complete blood counts should be monitored, as neutropenia is a known class effect of CDK4/6 inhibitors.[6]
-
Hepatotoxicity: Liver function tests should be performed.
-
Gastrointestinal toxicity: Monitor for signs of diarrhea.
-
General health: Daily clinical observations and weekly body weight measurements are essential.
Dose reductions or interruptions may be necessary to manage adverse events, and the maximum tolerated dose (MTD) should be established before proceeding to more complex efficacy studies.[6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Scholars@Duke publication: CDK4/6 inhibitors in breast cancer. [scholars.duke.edu]
- 4. google.com [google.com]
- 5. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of DEBIC in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (DEBIC), also known as bis(2-ethylhexyl) tetrabromophthalate (TBPH), is a widely used brominated flame retardant. Its presence in various consumer products has led to concerns about human exposure and potential health effects. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for assessing human exposure, understanding its toxicokinetics, and conducting risk assessments. This document provides detailed application notes and protocols for the analytical determination of this compound in plasma, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Analytical Methods Overview
The quantification of this compound in plasma typically involves three main steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to resolve this compound from other components, and detection and quantification using mass spectrometry. Both LC-MS/MS and GC-MS are powerful techniques for this purpose, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high specificity and sensitivity, and its ability to analyze thermally labile compounds without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation and is a robust method for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of this compound in human plasma using LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., ¹³C₁₂-DEBIC)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Hexane
-
SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 3 mL of dichloromethane/hexane (1:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 702.7 -> Product ion (Q3) m/z 161.0
-
¹³C₁₂-DEBIC (IS): Precursor ion (Q1) m/z 714.7 -> Product ion (Q3) m/z 167.0
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: this compound Quantification in Human Plasma using GC-MS/MS
This protocol provides a method for the analysis of this compound in plasma using gas chromatography-tandem mass spectrometry.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., ¹³C₁₂-DEBIC)
-
Hexane
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
To 1 mL of plasma, add 100 µL of the internal standard working solution and vortex.
-
Add 5 mL of hexane/dichloromethane (1:1, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of hexane/dichloromethane.
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
2. GC-MS/MS Analysis
-
Instrumentation:
-
Gas Chromatograph
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electron Impact (EI) or Negative Chemical Ionization (NCI) source.
-
-
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
-
MS/MS Parameters (NCI mode):
-
Ion Source Temperature: 200°C
-
Reagent Gas: Methane
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 463 [M-Br]⁻ -> Product ion (Q3) m/z 79/81 (Br isotopes)
-
¹³C₁₂-DEBIC (IS): To be determined based on the labeled standard.
-
-
Collision Energy: To be optimized for the specific instrument.
-
Data Presentation
The following table summarizes typical validation parameters for the quantification of this compound in plasma using an LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
Visualization
Experimental Workflow for this compound Quantification in Plasma
Application Notes and Protocols for DEBIC in P-selectin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate (DEBIC) is a bisindole derivative that has demonstrated potential therapeutic applications in cancer and thrombosis.[1][2] One of its key mechanisms of action involves the downregulation of P-selectin, an adhesion molecule critically involved in inflammatory responses and thrombosis.[1][2][3] P-selectin, expressed on activated endothelial cells and platelets, mediates the initial tethering and rolling of leukocytes, a crucial step in their recruitment to sites of inflammation and in the formation of thrombi.[1] this compound's ability to reduce P-selectin levels suggests its potential as a therapeutic agent for conditions where P-selectin plays a significant pathological role.[1][3]
These application notes provide an overview of this compound's effect on P-selectin and detailed protocols for assays to evaluate its inhibitory activity.
Mechanism of Action: this compound and P-selectin
This compound has been shown to inhibit arterial thrombosis by effectively downregulating P-selectin.[1][2][3] In vivo studies have demonstrated that oral administration of this compound leads to a significant reduction in the concentration of soluble P-selectin in the serum of thrombosis models.[1] While the direct binding affinity and in vitro IC50 for P-selectin have not been extensively reported, the primary mechanism observed is a reduction in P-selectin expression. This downregulation is believed to be a key contributor to its anti-thrombotic effects.[1]
P-selectin Signaling Pathway
The interaction of P-selectin on activated endothelial cells or platelets with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, initiates a signaling cascade. This cascade leads to the activation of integrins, such as LFA-1, which mediate firm adhesion of leukocytes to the endothelium. This process is fundamental to leukocyte extravasation during inflammation.
Caption: P-selectin signaling pathway initiated by PSGL-1 binding.
Quantitative Data
The primary quantitative data for this compound's effect on P-selectin comes from in vivo studies. The table below summarizes the key findings.
| Parameter | Value | Species | Model | Assay | Reference |
| Effective Dose for P-selectin Downregulation | 0.36 μmol/kg (oral) | Rat | Arterial Thrombosis | ELISA | [1] |
| Effect | Significantly lower soluble P-selectin concentration in serum compared to control. | Rat | Arterial Thrombosis | ELISA | [1] |
Note: In vitro IC50 values for direct P-selectin inhibition by this compound are not prominently available in the reviewed literature. The compound's anti-proliferative IC50 against various cancer cell lines, related to its DNA intercalation activity, has been reported (e.g., 25.8 μM for S180 cells).[4]
Experimental Protocols
Protocol 1: Quantification of Soluble P-selectin in Serum by ELISA
This protocol is designed to assess the in vivo or in vitro effect of this compound on P-selectin expression by measuring the concentration of soluble P-selectin in biological fluids.
Workflow:
Caption: Workflow for a sandwich ELISA to quantify soluble P-selectin.
Materials:
-
P-selectin ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Serum or plasma samples from control and this compound-treated subjects
-
This compound stock solution
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. A standard curve should be prepared by serially diluting the P-selectin standard.
-
Sample Preparation: If testing the direct effect of this compound in vitro, cell culture supernatants can be used. For in vivo assessment, collect blood from control and this compound-treated animals and prepare serum or plasma.
-
Assay Procedure (based on a typical sandwich ELISA): a. Add standards and samples to the wells of the microplate pre-coated with a P-selectin capture antibody. b. Incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C). c. Wash the wells multiple times with the provided wash buffer. d. Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C). e. Wash the wells. f. Add streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C). g. Wash the wells. h. Add TMB substrate and incubate in the dark until color develops (e.g., 15-20 minutes at 37°C). i. Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of soluble P-selectin in the samples. c. Compare the P-selectin concentrations between the control and this compound-treated groups.
Protocol 2: Cell-Based P-selectin Adhesion Assay
This protocol is designed to evaluate the functional inhibition of P-selectin-mediated cell adhesion by this compound. It measures the ability of this compound to block the adhesion of cells expressing a P-selectin ligand (e.g., HL-60 cells) to a surface coated with P-selectin.
Workflow:
Caption: Workflow for a cell-based P-selectin adhesion assay.
Materials:
-
Recombinant human P-selectin
-
HL-60 cells (or other cells expressing PSGL-1)
-
96-well black, clear-bottom microplates
-
Calcein-AM fluorescent dye
-
This compound stock solution
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorescence microplate reader
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well microplate with recombinant P-selectin (e.g., 1-5 µg/mL in PBS) overnight at 4°C. b. Wash the wells with PBS. c. Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the wells with assay buffer.
-
Cell Preparation: a. Culture HL-60 cells to the desired density. b. Label the cells with Calcein-AM (e.g., 1-5 µM) for 30 minutes at 37°C. c. Wash the cells to remove excess dye and resuspend in assay buffer.
-
Inhibition Assay: a. Prepare serial dilutions of this compound in the assay buffer. b. In a separate plate or tubes, pre-incubate the Calcein-AM labeled cells with the different concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
Adhesion: a. Add the pre-incubated cell suspensions to the P-selectin coated wells. b. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing and Detection: a. Gently wash the wells multiple times with the assay buffer to remove non-adherent cells. b. After the final wash, add fresh assay buffer to the wells. c. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Data Analysis: a. Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound presents a promising approach for targeting P-selectin-mediated pathologies. The provided protocols offer robust methods for evaluating the efficacy of this compound and similar compounds in downregulating P-selectin and inhibiting its function. These assays are valuable tools for researchers in the fields of inflammation, thrombosis, and drug development.
References
- 1. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays [antineo.fr]
- 3. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for Dissolving DEBIC for Research: A Case of Unidentified Compound
Efforts to provide a detailed protocol for dissolving the research compound "DEBIC" have been unsuccessful due to the inability to identify a specific chemical entity corresponding to this acronym in publicly available scientific databases and literature. Extensive searches have yielded no registered compound under this name, suggesting that "this compound" may be an internal laboratory identifier, a novel or unpublished molecule, or an acronym not in general scientific use.
Without the specific chemical identity of this compound, providing a dissolution protocol would be scientifically unsound and potentially hazardous. The solubility of a compound is intrinsically linked to its chemical structure and properties. Factors such as polarity, molecular weight, and the presence of ionizable groups dictate the appropriate solvent, pH, and temperature for dissolution.
General Guidance for Dissolving Novel or Unidentified Research Compounds
For researchers working with a compound known only by an internal code like "this compound," the following general steps are recommended to determine an appropriate dissolution protocol:
-
Consult Internal Documentation: The primary source of information should be the internal documentation associated with the compound. This may include synthesis records, analytical data sheets (e.g., Certificate of Analysis), or a compound registration database within your organization. These documents often contain information about the compound's chemical structure, molecular weight, and recommended handling and storage, which can provide clues to its solubility.
-
Small-Scale Solubility Testing: A systematic, small-scale solubility test is the most practical approach. This involves testing the solubility of a minute quantity of the compound in a range of common laboratory solvents. A typical workflow for such a test is outlined below.
Experimental Protocol: Small-Scale Solubility Testing
This protocol provides a general framework for determining a suitable solvent for a novel research compound.
Materials:
-
Small, clear glass vials or microcentrifuge tubes
-
A set of common laboratory solvents of varying polarities (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF)
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of the compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a small, precise volume of a different solvent (e.g., 100 µL). This will create an initial high-concentration mixture.
-
Observation and Mixing: Observe if the compound dissolves immediately. If not, vortex the vial for 30-60 seconds.
-
Assessing Solubility:
-
Soluble: The compound completely disappears, and the solution is clear.
-
Partially Soluble: Some of the compound dissolves, but solid particles remain.
-
Insoluble: The compound does not appear to dissolve at all.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add additional solvent in small increments (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves or it becomes clear that it is insoluble in that solvent.
-
Record Keeping: Carefully record the volume of each solvent required to dissolve the known mass of the compound. This will allow for the calculation of an approximate solubility.
Data Presentation:
The results of the solubility tests should be summarized in a clear and organized table.
| Solvent | Polarity | Mass of this compound (mg) | Volume of Solvent to Dissolve (µL) | Approximate Solubility (mg/mL) | Observations |
| Water | High | 1 | >1000 | <1 | Insoluble |
| PBS (pH 7.4) | High | 1 | >1000 | <1 | Insoluble |
| Ethanol | Medium | 1 | 500 | 2 | Partially soluble with heating |
| DMSO | High | 1 | 50 | 20 | Readily soluble |
| DMF | High | 1 | 100 | 10 | Soluble |
Logical Workflow for Protocol Development
The process of developing a dissolution protocol for an unknown compound can be visualized as a logical workflow.
Caption: Workflow for establishing a dissolution protocol for a novel compound.
Signaling Pathway Considerations
Without knowing the target of this compound, it is impossible to depict a relevant signaling pathway. Once the molecular target of this compound is identified, a diagram of the corresponding pathway can be created to visualize its mechanism of action. For example, if this compound were found to be an inhibitor of the MEK kinase, the following diagram would be appropriate.
Caption: Example signaling pathway for a hypothetical MEK inhibitor.
Application Notes and Protocols for Debio 0123 (WEE1 Inhibitor) in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: As "DEBIC" was not identifiable as a specific therapeutic agent, these application notes are based on Debio 0123 , a potent and highly selective WEE1 kinase inhibitor developed by Debiopharm. These notes are intended to provide a comprehensive overview of its preclinical application, including its mechanism of action, dosage information from animal studies, and detailed experimental protocols.
Mechanism of Action
Debio 0123 is an orally bioavailable, ATP-competitive inhibitor of the WEE1 tyrosine kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] By inhibiting WEE1, Debio 0123 prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1, also known as CDC2), leading to premature entry into mitosis without the completion of DNA repair.[2][3] This forced mitotic entry in cells with DNA damage results in mitotic catastrophe and subsequent apoptotic cell death, making it a promising therapeutic strategy for cancers with compromised G1 checkpoint, often due to p53 mutations.[4]
Signaling Pathway Diagram
Caption: WEE1 Inhibition Pathway by Debio 0123.
Quantitative Data from Preclinical Animal Studies
The following tables summarize the reported dosages and pharmacokinetic parameters of Debio 0123 in preclinical models.
Table 1: In Vivo Efficacy Study Dosage
| Animal Model | Cancer Type | Drug Administration | Dosage | Dosing Schedule | Outcome |
| Nude Mice | Solid Tumor Xenograft | Oral Gavage | 30 mg/kg | Once daily for 28 consecutive days | Tumor regression and well-tolerated.[5] |
| Nude Mice | Solid Tumor Xenograft | Oral Gavage | 30 mg/kg (in combination with Carboplatin 50 mg/kg IV) | Debio 0123: 3 consecutive days each week; Carboplatin: once a week.[2] | Increased anti-tumoral activity of carboplatin.[2] |
Table 2: Pharmacokinetic Parameters
| Animal Model | Dose | Route | Brain to Plasma AUC Ratio |
| Mice | 30 mg/kg | Oral | 0.49[5] |
| Rats | 15 mg/kg | Oral | 0.60[5] |
Experimental Protocols
Protocol 1: Evaluation of Debio 0123 Monotherapy in a Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of Debio 0123 as a single agent in a solid tumor xenograft mouse model.
Materials:
-
Debio 0123
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Human cancer cell line of interest (e.g., ovarian, lung)
-
Immunocompromised mice (e.g., Nu/Nu mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cancer cells into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Debio 0123 in a suitable solvent and then dilute to the final concentration with the chosen vehicle.
-
Administer Debio 0123 orally via gavage to the treatment group at a dose of 30 mg/kg.[5]
-
Administer an equivalent volume of the vehicle to the control group.
-
Dosing should be performed once daily for a specified period (e.g., 28 days).[5]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze the data for tumor growth inhibition, tumor regression, and any treatment-related toxicity.
-
Protocol 2: Evaluation of Debio 0123 in Combination with Carboplatin
Objective: To determine if Debio 0123 enhances the anti-tumor activity of carboplatin.
Materials:
-
Debio 0123
-
Carboplatin
-
Vehicle for oral administration
-
Saline for intravenous injection
-
Other materials as listed in Protocol 1
Methodology:
-
Animal Model and Tumor Establishment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Drug Preparation and Administration:
-
Prepare Debio 0123 for oral administration as in Protocol 1.
-
Prepare Carboplatin for intravenous injection in sterile saline.
-
Administer Debio 0123 orally at 30 mg/kg for three consecutive days each week.[2]
-
On the first day of Debio 0123 administration each week, administer Carboplatin intravenously at 50 mg/kg.[2]
-
Include control groups receiving vehicle, Debio 0123 alone, and Carboplatin alone.
-
-
Monitoring and Endpoint Analysis:
-
Follow steps 4 and 5 from Protocol 1 to monitor tumor growth, animal health, and analyze the results for synergistic effects.
-
Experimental Workflow Diagram
Caption: Preclinical Xenograft Study Workflow.
References
- 1. Debio 0123 effects in lung cancer models - Debiopharm [debiopharm.com]
- 2. debiopharm.com [debiopharm.com]
- 3. 601TiP First-in-human phase I study of a novel oral Wee1 inhibitor (Debio 0123) in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. debiopharm.com [debiopharm.com]
No Information Available on "DEBIC" as a Pharmaceutical Agent
Comprehensive searches for a drug or investigational compound identified as "DEBIC" have yielded no relevant results in the context of anticoagulation therapy or pharmacology. The term "this compound" does not appear in scientific literature, clinical trial databases, or drug development pipelines as a therapeutic agent.
Initial and targeted investigations into "this compound" have consistently shown no association with any known pharmaceutical product or research compound. The search results did, however, identify "this compound" as a European brand of professional dairy products. There is also a mention of an individual named Josip Debić in a Croatian legal case, which is unrelated to the field of medicine or drug development.
Given the absence of any scientific or clinical data on "this compound" as a drug, it is not possible to provide the requested Application Notes and Protocols for its use in combination with anticoagulants. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled as they are predicated on the existence of a substance for which there is no available information.
The principles of drug development and co-administration with anticoagulants are well-established for known therapeutic agents. This process typically involves extensive preclinical and clinical research to determine the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and potential for drug-drug interactions. For any novel compound, this data would be essential for creating the type of detailed documentation requested.
The user's request for detailed application notes and protocols for "this compound" in combination with anticoagulants cannot be completed because "this compound" is not a recognized entity in pharmaceutical research and development. All available evidence suggests that the term does not refer to a drug or investigational compound. Therefore, no information exists upon which to base the creation of the requested scientific and technical documentation.
DEBIC: A Novel Anti-Cancer Agent with Dual-Action Mechanism
Application Notes and Protocols for Researchers
Introduction
DEBIC, or dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate, is a promising small molecule inhibitor with demonstrated anti-cancer and anti-thrombotic properties.[1][2] Its unique dual-action mechanism, targeting both DNA intercalation and P-selectin inhibition, positions it as a compelling candidate for further investigation in oncological research and drug development. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in anti-cancer research.
Mechanism of Action
This compound exerts its anti-neoplastic effects through two primary mechanisms:
-
DNA Intercalation: this compound directly intercalates into the DNA of cancer cells. This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
-
P-selectin Inhibition: this compound effectively inhibits P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] In the context of cancer, P-selectin plays a crucial role in the metastatic cascade by facilitating the interaction between tumor cells, platelets, and the endothelium.[3][4][5][6][7] By inhibiting P-selectin, this compound disrupts this interaction, thereby impeding the process of metastasis.[1][2]
Signaling Pathway
This compound's inhibition of P-selectin disrupts the downstream signaling pathways that promote cancer cell adhesion and metastasis. P-selectin binding to its ligands on cancer cells can activate intracellular signaling cascades involving phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (p38 MAPK), which in turn promote integrin activation and firm adhesion of cancer cells to the endothelium.[3] this compound's interference with P-selectin is expected to suppress these pro-metastatic signaling events.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402/5Fu | Liver Cancer | < 30 | [1] |
| U2OS | Osteosarcoma | < 30 | [1] |
| A172 | Glioblastoma | < 30 | [1] |
| A549 | Lung Cancer | < 30 | [1] |
| COS7 | Non-tumor (Kidney Fibroblast) | > 100 | [1] |
| L02 | Non-tumor (Hepatocyte) | > 100 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Mouse Model | Tumor Type | This compound Dose (µmol/kg/day) | Administration Route | Outcome | Reference |
| S180 Bearing Mice | Sarcoma | 0.36 | Oral | Slowed tumor growth | [1][2] |
| A549 Bearing BABL/C Mice | Lung Cancer | 8.9 | Oral | Effectively slowed tumor growth | [1][2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of P-selectin and downstream signaling proteins.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-selectin, anti-phospho-PI3K, anti-PI3K, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the this compound-treated and control cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor activity of this compound.[8][9]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., A549)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 A549 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to a control group and a this compound treatment group.
-
This compound Administration: Administer this compound orally to the treatment group at a specified dose (e.g., 8.9 µmol/kg/day) for a set period (e.g., 9 consecutive days).[1] Administer the vehicle control to the control group.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the this compound-treated group and the control group to evaluate the anti-tumor efficacy.
This compound represents a novel and promising anti-cancer agent with a dual mechanism of action that targets both primary tumor growth and metastasis. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the full spectrum of its molecular targets and to optimize its therapeutic application.
References
- 1. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Selectin Activates Integrin-mediated Colon Carcinoma Cell Adhesion to Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Adhesion and Metastasis: Selectins, Integrins, and the Inhibitory Potential of Heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-selectin deficiency attenuates tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectins in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Application Notes and Protocols for Flow Cytometry Analysis of DEBIC-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DEBIC is a novel investigational anti-cancer agent with a hypothesized mechanism of action involving the induction of apoptosis and cell cycle arrest in tumor cells. These application notes provide detailed protocols for utilizing flow cytometry to quantitatively assess the cellular response to this compound treatment. The primary assays described are Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis.
Principle of the Assays
-
Apoptosis Detection (Annexin V/PI Staining): In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Cell Cycle Analysis (PI Staining): Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content. Cells in the G0/G1 phase have a normal (2n) DNA content, cells in the S phase are actively synthesizing DNA and have an intermediate DNA content, and cells in the G2 or M phase have a doubled (4n) DNA content.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 62.3 ± 4.5 | 25.4 ± 2.9 | 12.3 ± 1.8 |
| 10 | 35.8 ± 5.1 | 48.9 ± 4.2 | 15.3 ± 2.1 |
| 25 | 15.1 ± 3.8 | 65.2 ± 5.5 | 19.7 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution
| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 60.5 ± 3.3 | 25.2 ± 2.1 | 14.3 ± 1.5 |
| 6 | 58.9 ± 2.9 | 23.8 ± 1.9 | 17.3 ± 1.8 |
| 12 | 50.1 ± 3.8 | 15.6 ± 1.5 | 34.3 ± 2.9 |
| 24 | 42.7 ± 4.1 | 10.2 ± 1.1 | 47.1 ± 3.5 |
| 48 | 30.5 ± 3.5 | 8.5 ± 0.9 | 61.0 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and PI Staining
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight (for adherent cells) or grow to the desired confluency (for suspension cells).
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stain controls (Annexin V-FITC only and PI only) for compensation.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 2: Cell Cycle Analysis using PI Staining
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the data using a cell cycle analysis software module to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving DEBIC Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing DEBIC for in vivo research. As a poorly soluble benzimidazole-based compound, achieving an appropriate formulation for animal studies is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a di-substituted ethyl-2-benzyl-1H-benzimidazole-5-carboxylate, a class of compounds often investigated for their therapeutic potential. However, like many benzimidazole derivatives, this compound exhibits poor aqueous solubility. This low solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and challenging to interpret experimental outcomes.
Q2: What are the initial steps I should take to assess the solubility of my this compound sample?
A2: A preliminary solubility assessment is crucial. You can start by determining the kinetic solubility of this compound in various pharmaceutically acceptable solvents and buffer systems. This involves preparing a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO) and then diluting it into the aqueous vehicle of interest. The concentration at which precipitation is first observed can be determined by visual inspection or turbidimetric measurement.
Q3: Are there common excipients that can be used to improve this compound's solubility?
A3: Yes, several excipients are commonly employed to enhance the solubility of poorly water-soluble drugs like this compound. These include co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants (e.g., polysorbates), and complexing agents like cyclodextrins. The choice of excipient will depend on the specific physicochemical properties of this compound, the intended route of administration, and tolerability in the animal model.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.
Cause: This is a common issue for poorly soluble compounds when a concentrated organic stock solution is diluted into an aqueous medium. The organic solvent is miscible with the aqueous phase, but the compound itself is not soluble in the final aqueous environment.
Solution:
-
Optimize the Co-solvent System: Instead of a simple aqueous buffer, use a co-solvent system. A mixture of water, polyethylene glycol (PEG), and/or propylene glycol can significantly increase the solubility of hydrophobic compounds.
-
Utilize Surfactants: Adding a small percentage of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20), can help to form micelles that encapsulate the drug, preventing precipitation.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[1][2]
Issue 2: The prepared this compound formulation is too viscous for injection.
Cause: High concentrations of certain excipients, particularly high molecular weight polymers or co-solvents like PEG 400 at high percentages, can lead to a highly viscous solution that is difficult to administer, especially through small gauge needles.
Solution:
-
Lower Excipient Concentration: Try to reduce the concentration of the viscosity-inducing excipient. This may require a trade-off with the achievable drug concentration.
-
Use a Combination of Solubilizers: Instead of relying on a single high-concentration excipient, a combination of solubilizers at lower individual concentrations may provide the desired solubility without excessive viscosity. For example, a formulation with a lower percentage of PEG 400 combined with a surfactant might be effective.
-
Consider Alternative Formulations: If injectability remains an issue, consider alternative formulation strategies such as a nanosuspension or a lipid-based formulation.
Issue 3: Inconsistent results are observed between different batches of this compound formulation.
Cause: Inconsistency can arise from several factors, including variations in the preparation method, instability of the formulation, or changes in the physical form (e.g., polymorphism) of the this compound solid.
Solution:
-
Standardize the Preparation Protocol: Ensure that the formulation is prepared using a consistent and well-documented protocol. This includes the order of addition of components, mixing speed and duration, and temperature.
-
Assess Formulation Stability: Evaluate the short-term stability of your formulation. Check for any signs of precipitation or chemical degradation over the intended period of use.
-
Characterize the Solid State: If possible, characterize the solid form of this compound using techniques like X-ray powder diffraction (XRPD) to ensure consistency between batches.
Quantitative Data: Solubility of Benzimidazole Analogs
The following table summarizes the solubility of Fenbendazole, a structurally related benzimidazole, in various vehicles. This data can serve as a starting point for developing a formulation for this compound.
| Vehicle | Solubility (mg/mL) | Reference |
| Water | < 0.001 | [1] |
| Methyl-β-cyclodextrin (1:1 complex) | 20.21 | [1] |
| Fenbendazole-salicylic acid (co-crystal) | 1.052 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent/Surfactant System
Objective: To prepare a clear, injectable solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate sterile container, prepare the vehicle by mixing PEG 400, Tween 80, and sterile saline in the desired ratio (e.g., 40% PEG 400, 5% Tween 80, 55% saline).
-
While vortexing the vehicle, slowly add the this compound stock solution dropwise.
-
Continue to mix the final formulation for at least 15-30 minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation or cloudiness. The final formulation should be clear.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a this compound Formulation using Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of this compound through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may be applied if necessary, but the thermal stability of this compound should be considered.
-
Once the this compound is fully dissolved, the solution should be clear.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
Signaling Pathway and Experimental Workflow
Many benzimidazole derivatives have been shown to exert their biological effects by interfering with microtubule polymerization, a critical process in cell division and intracellular transport.[1]
References
DEBIC degradation issues in experimental assays
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my assays when using my compound. Could this be due to degradation?
A: Inconsistent results are a common indicator of compound instability. Degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of interfering byproducts. It is crucial to systematically investigate the stability of your compound under your specific experimental conditions.
Q2: How can I determine if my compound is degrading during my experiment?
A: To assess compound stability, you can perform a time-course analysis using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing samples of your compound in the experimental buffer or media at different time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your assay (temperature, pH, light exposure). A decrease in the peak area of the parent compound over time is indicative of degradation.
Q3: What are the common factors that can cause compound degradation in experimental assays?
A: Several factors can contribute to compound degradation, including:
-
pH: The stability of a compound can be highly dependent on the pH of the solution.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, especially UV light, can cause photodecomposition.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
-
Enzymatic Activity: If using cell lysates or serum-containing media, enzymes can metabolize or degrade the compound.
-
Interaction with other components: Components of your assay buffer or media could react with your compound.
Troubleshooting Guide for Compound Degradation
This guide provides a structured approach to identifying and mitigating compound degradation issues in your experimental assays.
Step 1: Characterize the Degradation
The first step is to confirm and characterize the degradation of your compound under your specific experimental conditions.
| Experiment | Methodology | Expected Outcome | Interpretation of Results |
| Time-Course Stability Assay | 1. Prepare the compound in the final assay buffer/media at the working concentration.2. Incubate under standard assay conditions (e.g., 37°C, 5% CO2).3. Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).4. Analyze samples by HPLC or LC-MS to quantify the remaining parent compound. | A stable compound will show minimal change in concentration over time. | A significant decrease in the parent compound concentration indicates degradation. The rate of decrease provides information on the compound's half-life in the assay conditions. |
| Forced Degradation Study | 1. Expose the compound to stress conditions (acidic, basic, oxidative, thermal, photolytic).2. Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and 3% H2O2.3. Incubate solutions at an elevated temperature (e.g., 60°C) for a defined period.4. For photostability, expose a solution to UV light.5. Analyze all samples by HPLC or LC-MS. | Identification of degradation products under specific stress conditions. | Helps to understand the degradation pathways and the lability of the compound to specific factors (e.g., acid-labile, light-sensitive). |
Step 2: Mitigate Degradation in Your Assay
Based on the findings from Step 1, you can modify your experimental protocol to minimize degradation.
| Potential Cause of Degradation | Troubleshooting Strategy | Modified Protocol |
| pH Instability | - Adjust the pH of the assay buffer.- Use a different buffering agent. | - Prepare fresh buffers for each experiment.- Validate the pH of the final solution containing the compound. |
| Temperature Sensitivity | - Reduce the incubation temperature if the assay allows.- Minimize the time the compound is kept at elevated temperatures. | - Prepare stock solutions and aliquots on ice.- Add the compound to the assay plate just before starting the measurement. |
| Light Sensitivity | - Protect the compound from light at all stages. | - Use amber-colored tubes and plates.- Work in a dimly lit environment or cover plates with foil. |
| Oxidative Degradation | - Add antioxidants to the buffer (e.g., ascorbic acid, DTT), ensuring they do not interfere with the assay.- Degas solutions to remove dissolved oxygen. | - Prepare buffers with freshly added antioxidants.- Sparge buffers with nitrogen or argon gas. |
| Enzymatic Degradation | - Heat-inactivate serum if present in the media.- Use purified enzyme systems instead of cell lysates where possible. | - Incubate serum at 56°C for 30 minutes before use.- If using lysates, include protease and phosphatase inhibitors. |
Experimental Workflow and Logic Diagrams
To aid in troubleshooting, the following diagrams illustrate the logical flow for investigating and addressing compound degradation.
Caption: Workflow for troubleshooting compound degradation.
Caption: A generic signaling pathway illustration.
Technical Support Center: Overcoming DEBIC Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers studying DEBIC (dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate), a novel anti-cancer agent with dual P-selectin and DNA intercalation activities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to this compound resistance in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic bisindole derivative that exhibits anti-tumor properties through a dual mechanism of action. It acts as a DNA intercalator, inserting itself between DNA base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Additionally, this compound functions as a P-selectin inhibitor. P-selectin is involved in cell adhesion processes that can contribute to tumor progression and metastasis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to agents with similar mechanisms of action, such as other bisindole derivatives and DNA intercalators, can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[2]
-
Alterations in Drug Target:
-
DNA Repair Mechanisms: Enhanced DNA damage repair (DDR) pathways can counteract the effects of DNA intercalation by this compound, repairing the DNA lesions before they can trigger cell death.[3][4]
-
Topoisomerase II Mutations: As with other DNA intercalators, mutations in topoisomerase II, an enzyme involved in managing DNA topology, can prevent effective drug-DNA-enzyme complex formation, leading to resistance.
-
-
Signaling Pathway Alterations: Activation of pro-survival signaling pathways, such as PI3K/Akt/mTOR, can help cancer cells evade apoptosis induced by this compound.[5]
-
Changes in P-selectin and its Ligands: Altered expression or mutations in P-selectin or its ligands on cancer cells could potentially reduce the efficacy of this compound's P-selectin inhibitory function.[6][7]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can lead to the silencing of tumor suppressor genes or the activation of oncogenes that promote survival and resistance.[3]
Q3: Are there known IC50 values for this compound in different cancer cell lines?
Yes, initial studies have reported IC50 values for this compound in several human cancer cell lines. This data can serve as a baseline for your own experiments.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| Bel-7402/5Fu | Hepatocellular Carcinoma | < 30 |
| U2OS | Osteosarcoma | < 30 |
| A172 | Glioblastoma | < 30 |
| A549 | Lung Carcinoma | < 30 |
Data summarized from a 2017 study on the discovery of this compound.
Q4: What are some general strategies to overcome resistance to bisindole derivatives like this compound?
Researchers have explored several strategies to combat resistance to bisindole alkaloids and other anti-cancer agents:
-
Combination Therapy: Using this compound in combination with other therapeutic agents that have different mechanisms of action can be effective. For example, combining it with a drug that inhibits a specific survival pathway or an ABC transporter could restore sensitivity.[1]
-
Development of Analogs: Synthesizing and testing novel derivatives of this compound may lead to compounds that are less susceptible to resistance mechanisms.[1][8]
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of a particular efflux pump), using an inhibitor for that specific target in conjunction with this compound may be a viable strategy.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Proliferation Results (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability. If you are observing inconsistent or unexpected results when treating your cells with this compound, consider the following troubleshooting steps.
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette up and down gently before taking cells for each well. |
| Edge effects on the plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill them with sterile PBS or media. |
| Incomplete formazan solubilization | After adding the solubilization solution (e.g., DMSO, SDS), ensure complete mixing by pipetting up and down or using a plate shaker. Visually inspect wells for remaining crystals before reading.[9] |
| Pipetting errors | Calibrate your pipettes regularly. Use fresh tips for each replicate. |
Problem: Absorbance values are higher in treated cells than in control cells.
| Potential Cause | Troubleshooting Step |
| Compound interference | This compound might directly reduce MTT, leading to a false positive signal. Run a control with this compound in cell-free media to check for direct reduction.[10] |
| Increased metabolic activity | At certain concentrations, some compounds can induce a stress response that increases cellular metabolic activity without increasing cell number. Correlate MTT results with a different viability assay (e.g., cell counting with trypan blue exclusion).[10] |
| Contamination | Microbial contamination (bacteria or yeast) can reduce MTT. Check your cell cultures for any signs of contamination. |
Problem: Low absorbance readings in all wells.
| Potential Cause | Troubleshooting Step |
| Insufficient cell number | Optimize the initial cell seeding density for your specific cell line to ensure the absorbance values of your control wells are within the linear range of the assay (typically 0.75-1.25). |
| Short incubation time | The incubation time with MTT reagent may be too short for your cell line. Increase the incubation time and check for formazan crystal formation under a microscope. |
| Poor cell health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[11] |
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 of this compound using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine cell viability using trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5 x 10³ cells/well in 100 µL of complete medium).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery | Encyclopedia MDPI [encyclopedia.pub]
- 6. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 7. Frontiers | PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy [frontiersin.org]
- 8. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing DEBIC Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DEBIC, a novel deubiquitinating enzyme (DUB) inhibitor. The information is intended for scientists and drug development professionals to optimize experimental conditions and ensure reliable cell viability data.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low this compound Concentrations | 1. High sensitivity of the cell line to DUB inhibition. 2. Incorrect initial stock concentration. 3. Contamination of cell culture. | 1. Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range). 2. Verify the concentration of your this compound stock solution. 3. Regularly test for mycoplasma and other contaminants. |
| No Effect on Cell Viability at High this compound Concentrations | 1. Cell line is resistant to this compound. 2. This compound is inactive. 3. Insufficient incubation time. | 1. Confirm expression of the target DUB in your cell line. 2. Test this compound activity in a cell-free enzymatic assay. 3. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density. 2. Inconsistent this compound dilution preparation. 3. Variability in incubation conditions. | 1. Ensure a consistent cell seeding density for all experiments.[1] 2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock. 3. Maintain stable incubator conditions (temperature, CO2, humidity).[1] |
| Discrepancy Between Different Viability Assays | 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). 2. This compound interferes with the assay chemistry. | 1. Use multiple, complementary viability assays to confirm results. 2. Run a control with this compound in cell-free medium to check for interference with the assay reagents. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of a specific deubiquitinating enzyme (DUB). DUBs are proteases that remove ubiquitin from target proteins, thereby regulating their degradation and signaling functions.[2] By inhibiting its target DUB, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis in cancer cells.[2][3]
2. What is the recommended starting concentration range for this compound in cell viability assays?
For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a novel DUB inhibitor like this compound would be from 0.01 µM to 100 µM.
| Cell Line Type | Suggested Starting Concentration Range (µM) |
| Hematological Cancers (e.g., Multiple Myeloma) | 0.01 - 10 |
| Solid Tumors (e.g., Breast, Colon) | 0.1 - 50 |
| Non-cancerous Cell Lines | 1 - 100+ |
3. How should I prepare the stock solution and working concentrations of this compound?
It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For experiments, prepare fresh serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations.
4. Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the experimental goals. It is often advisable to use more than one method to confirm findings.
| Assay Type | Principle | Advantages | Considerations |
| MTT/MTS/XTT | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.[4] | Well-established, cost-effective. | Can be affected by changes in cellular metabolism not related to viability. |
| ATP-based (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells. | Highly sensitive, fast. | Signal can be affected by conditions that alter cellular ATP levels. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | Directly measures cytotoxicity. | Less sensitive for early-stage apoptosis. |
| Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide) | Differentiates between live and dead cells based on membrane integrity. | Provides direct cell counts. | Can be subjective, lower throughput. |
5. What are the potential off-target effects of this compound?
While this compound is designed to be a specific DUB inhibitor, off-target effects are possible, especially at higher concentrations.[5] These can arise from the inhibition of other DUBs or unrelated proteins.[6] If you suspect off-target effects, consider performing target engagement and selectivity profiling assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Below are diagrams illustrating the hypothetical signaling pathway affected by this compound and a general workflow for optimizing its concentration.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 Regulation by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
DEBIC Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent and troubleshoot off-target effects associated with the use of DEBIC, a hypothetical bifunctional degrader molecule. For the purpose of this guide, this compound is designed to induce the degradation of a target protein kinase by hijacking the ubiquitin-proteasome system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively target a specific protein kinase for degradation.[1][2] It consists of three key components: a ligand that binds to the target protein kinase, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] By bringing the target protein and the E3 ligase into close proximity, this compound induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] This targeted protein degradation approach offers a powerful alternative to traditional inhibition.[1]
Q2: What are the potential off-target effects of this compound?
Off-target effects of this compound can arise from several sources:
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Binding to unintended proteins: The target-binding ligand of this compound may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.
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E3 ligase-related effects: The E3 ligase-recruiting ligand may alter the natural activity of the recruited E3 ligase, affecting the degradation of its native substrates.
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Formation of non-productive ternary complexes: this compound might induce the formation of ternary complexes with off-target proteins and the E3 ligase, leading to their degradation.
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"Hook effect": At high concentrations, bifunctional molecules like this compound can lead to the formation of binary complexes (this compound-target or this compound-E3 ligase) instead of the productive ternary complex, which can reduce on-target activity and potentially lead to off-target effects.[1]
Q3: How can I minimize off-target effects during my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results.[3] Key strategies include:
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Dose-response experiments: Determine the optimal concentration of this compound that maximizes on-target degradation while minimizing off-target effects.
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Use of negative controls: Include a non-functional version of this compound (e.g., one with a mutated target-binding or E3 ligase-binding ligand) to distinguish specific on-target effects from non-specific or off-target effects.
-
Orthogonal validation: Confirm experimental findings using alternative methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, to ensure the observed phenotype is due to the degradation of the intended target.[4][5]
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Proteome-wide analysis: Employ techniques like mass spectrometry-based proteomics to identify unintended protein degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected phenotype observed | Off-target protein degradation | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Use a negative control this compound. 3. Confirm the phenotype with an orthogonal method (e.g., siRNA, shRNA, CRISPR). 4. Conduct proteomic profiling to identify off-target proteins. |
| Inconsistent results between experiments | Variability in cell culture conditions or this compound preparation | 1. Standardize cell passage number and seeding density. 2. Ensure consistent this compound stock concentration and storage conditions. 3. Prepare fresh dilutions of this compound for each experiment. |
| High background in assays | Non-specific binding or assay interference | 1. Optimize assay conditions (e.g., blocking buffers, washing steps). 2. Run a counter-assay to identify compounds that interfere with the primary assay's detection method.[6] |
| Loss of on-target activity at high concentrations | "Hook effect" | 1. Perform a detailed concentration-response analysis to identify the optimal concentration range. 2. Avoid using concentrations in the hook effect range for your experiments.[1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target in a cellular environment.[7]
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Cell Treatment: Treat cultured cells with this compound at various concentrations and a vehicle control for a specified time.
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Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
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Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Proteomics-Based Off-Target Profiling using Mass Spectrometry
This protocol outlines a general workflow for identifying off-target proteins degraded by this compound.
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Cell Culture and Treatment: Grow cells to a suitable confluency and treat with this compound or a vehicle control for a predetermined time.
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Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
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Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment groups with isobaric tags for multiplexed analysis.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
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Data Analysis: Analyze the mass spectrometry data to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
Signaling Pathways and Workflows
Caption: Mechanism of action of the this compound bifunctional degrader.
References
- 1. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 2. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pelagobio.com [pelagobio.com]
Technical Support Center: DEBIC Experimental Variability and Reproducibility
Disclaimer: The term "DEBIC" does not correspond to a recognized scientific assay in publicly available literature. Therefore, this technical support center has been generated based on a hypothetical "this compound" (Dual-reporter Engagement and Biomarker Interrogation Assay) protocol, modeled after a typical dual-luciferase reporter assay used for studying cellular signaling pathways. The troubleshooting advice and protocols are based on common challenges encountered in such assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a dual-reporter system designed to quantitatively measure the activity of a specific signaling pathway and concurrently normalize for experimental variability. It utilizes two independent luciferases: a primary reporter (e.g., Firefly luciferase) linked to a response element of the pathway of interest, and a secondary, constitutively expressed reporter (e.g., Renilla luciferase) for normalization. The ratio of the two reporter activities provides a measure of pathway activation, corrected for variations in cell number and transfection efficiency.
Q2: What are the most common sources of high variability in this compound experiments?
A2: High variability in this compound experiments often stems from inconsistent cell culture conditions, pipetting errors during reagent addition, variations in transfection efficiency, and fluctuations in incubation times. Cell passage number and confluency at the time of transfection are also critical factors that can introduce significant variability.
Q3: How can I minimize variability between replicate wells?
A3: To minimize inter-well variability, ensure a homogeneous cell suspension when plating, use a multichannel pipette for adding reagents, and be consistent with incubation times. It is also crucial to handle the plate gently to avoid disturbing the cell monolayer. Performing a master mix of transfection reagents and stimuli for all replicate wells is a standard best practice.
Q4: My normalized luciferase activity is very low. What could be the cause?
A4: Low normalized luciferase activity can be due to several factors:
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Inefficient Transfection: Optimize the DNA-to-transfection reagent ratio and ensure the use of high-quality plasmid DNA.
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Cell Health: The cells may be unhealthy or stressed. Check for proper morphology and viability.
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Inactive Pathway: The specific stimulus may not be potent enough, or the cells may not be responsive.
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Incorrect Reagent Preparation: Ensure that luciferase assay reagents are prepared correctly and are not expired.
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Contamination of reagents or cells. | Use fresh, sterile reagents and test cells for mycoplasma contamination. |
| "Leaky" promoter in the primary reporter plasmid. | Use a reporter plasmid with a lower basal activity or a different promoter. |
| Insufficient washing steps. | Ensure complete removal of culture medium before adding lysis buffer. |
Issue 2: Inconsistent Renilla Luciferase Signal Across a Plate
| Potential Cause | Recommended Solution |
| Uneven cell plating. | Ensure a single-cell suspension before plating and use a consistent plating technique. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with a buffer to maintain humidity. |
| Variable transfection efficiency. | Optimize the transfection protocol and prepare a master mix of the transfection complex. |
Issue 3: Low Firefly Luciferase Signal After Stimulation
| Potential Cause | Recommended Solution |
| Sub-optimal stimulus concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Inactive or degraded stimulus. | Use a fresh stock of the stimulus and verify its activity through an independent method. |
| Cells are not responsive to the stimulus. | Confirm the expression of the relevant receptors and signaling components in your cell line. |
Quantitative Data Summary
Table 1: Typical Luciferase Signal Ranges
| Parameter | Expected Range (Relative Light Units - RLU) | Notes |
| Renilla Luciferase (Normalization Control) | 50,000 - 500,000 | Should be consistent across all wells. |
| Firefly Luciferase (Unstimulated) | 1,000 - 20,000 | Represents the basal pathway activity. |
| Firefly Luciferase (Stimulated) | 50,000 - 2,000,000 | Should show a clear increase upon stimulation. |
Table 2: Key Experimental Parameters for Reproducibility
| Parameter | Recommended Value/Condition | Impact on Variability |
| Cell Confluency at Transfection | 70-80% | High |
| DNA:Transfection Reagent Ratio | 1:3 (w:v) - optimization required | High |
| Post-transfection Incubation | 24 hours | Medium |
| Stimulation Time | 6-8 hours - optimization required | High |
| Cell Lysis Time | 15 minutes | Low |
Experimental Protocols
This compound Assay Protocol
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Cell Plating: Seed 20,000 cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours at 37°C and 5% CO2.
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Transfection:
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Prepare a DNA master mix containing the Firefly reporter plasmid (100 ng/well) and the Renilla control plasmid (10 ng/well).
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In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
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Add the DNA mix to the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form transfection complexes.
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Add the transfection complexes to the cells.
-
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Incubation: Incubate the cells for 24 hours post-transfection.
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Stimulation: Replace the medium with fresh medium containing the desired stimulus or vehicle control. Incubate for the optimized duration (e.g., 6 hours).
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Cell Lysis:
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Aspirate the medium from the wells.
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Wash once with 1X PBS.
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Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.
-
-
Luciferase Assay:
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Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly signal and activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well.
Visualizations
Caption: A diagram of the hypothetical this compound signaling pathway.
Caption: The experimental workflow for the this compound assay.
Caption: A logical diagram for troubleshooting this compound assay variability.
Technical Support Center: Adjusting DEBIC Dosage to Minimize Toxicity
Disclaimer: Information on a specific compound referred to as "DEBIC" is not available in the public domain. The following technical support guide is a template demonstrating the expected structure and content for a novel compound. All data, protocols, and pathways are illustrative and should be replaced with compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the hypothetical "Toxicity-Inducing Kinase" (TIK) pathway. By binding to the ATP-binding pocket of TIK, this compound prevents the downstream phosphorylation of Protein X and Protein Y, which are key mediators of cellular stress and apoptosis. Inhibition of this pathway is intended to halt disease progression. However, off-target effects on related kinases can lead to cellular toxicity.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Researchers should be vigilant for morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture surface. A significant decrease in cell viability, as measured by assays like MTT or CellTiter-Glo®, and an increase in apoptosis markers, such as cleaved caspase-3, are also common indicators of toxicity.
Q3: How can I establish a therapeutic window for this compound in my cell line?
A3: To establish a therapeutic window, it is essential to perform a dose-response study assessing both efficacy (e.g., inhibition of a disease-specific marker) and toxicity (e.g., cell viability) across a wide range of this compound concentrations. The therapeutic window represents the concentration range where significant efficacy is observed with minimal toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell death at effective dose | Off-target kinase inhibition | Perform a kinome profiling assay to identify off-target interactions. Consider co-treatment with an inhibitor of the identified off-target kinase. |
| Cell line hypersensitivity | Test this compound on a panel of different cell lines to assess sensitivity. If possible, use a cell line with lower expression of off-target kinases. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium. Run a solvent-only control. | |
| Inconsistent results between experiments | This compound degradation | This compound is sensitive to light and temperature. Prepare fresh stock solutions and store them protected from light at -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
| Cell passage number | High-passage number cells can exhibit altered signaling and drug sensitivity. Use cells within a consistent and low passage range for all experiments. | |
| No therapeutic window observed | On-target toxicity | The therapeutic target itself may be critical for cell survival. Investigate downstream signaling to identify potential nodes for intervention that might mitigate toxicity while preserving efficacy. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Cleaved Caspase-3
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Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with an antibody against cleaved caspase-3 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound action and toxicity.
Caption: Workflow for determining the therapeutic window of this compound.
Technical Support Center: Synthesis and Purification of Complex Heterocyclic Compounds
Disclaimer: The specific compound "DEBIC" is not a widely recognized chemical identifier in the reviewed scientific literature. This guide addresses common challenges encountered during the synthesis and purification of complex heterocyclic compounds, such as benzotriazoles, pyrazoles, and other nitrogen-containing ring systems, which are likely relevant to molecules of a similar structural class.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles in their synthetic and purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in multi-step heterocyclic synthesis?
A1: Low yields in the synthesis of complex heterocyclic compounds can often be attributed to several factors:
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Incomplete Reactions: Reactions may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the target compound.
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Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice can significantly impact reaction efficiency. A design of experiments (DoE) approach may be necessary to optimize conditions.
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Purity of Starting Materials: Impurities in starting materials can interfere with the reaction. Ensure all reactants are of high purity.
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Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
Q2: How can I improve the regioselectivity of my cycloaddition reaction?
A2: Achieving high regioselectivity, particularly in reactions like 1,3-dipolar cycloadditions for triazole synthesis, is a common challenge.[1] Strategies to improve regioselectivity include:
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Catalyst Choice: The choice of catalyst can strongly influence the regiochemical outcome. For instance, copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are known to yield the 1,4-disubstituted triazole isomer with high selectivity.[1]
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Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity.
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Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of one regioisomer over another.
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Steric Hindrance: Modifying the steric bulk of substituents on the reacting partners can direct the cycloaddition to a specific orientation.
Q3: What are the best practices for removing residual metal catalysts (e.g., Copper, Palladium) from my final product?
A3: Residual metal catalysts are a common impurity and can be challenging to remove completely. Effective methods include:
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Chelating Agents: Using scavenging agents or chelating resins that selectively bind to the metal catalyst.
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Chromatography: Column chromatography on silica gel or alumina is a standard method. Specialized stationary phases are also available for metal scavenging.
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Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA) can be effective.
-
Recrystallization: This can be a highly effective final purification step to remove trace metal impurities.
Troubleshooting Guides
Guide 1: Poor Yield in a Click Chemistry (CuAAC) Reaction
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Inactive catalyst | Use a fresh source of Cu(I) catalyst or generate it in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate). |
| Poor quality starting materials | Verify the purity of the azide and alkyne starting materials by NMR or LC-MS. | |
| Low product yield | Insufficient catalyst loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Presence of oxygen | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can oxidize the Cu(I) catalyst. | |
| Inappropriate solvent | Screen different solvents. While DMF and DMSO are common, other solvents may improve solubility and reaction rates. | |
| Multiple products observed | Side reactions (e.g., Glaser coupling) | Ensure proper exclusion of oxygen. Add a ligand (e.g., TBTA) to stabilize the Cu(I) catalyst. |
Guide 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material | Similar polarity | Adjust the mobile phase polarity in your column chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Persistent colored impurities | Residual metal catalyst | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. |
| Product is an oil and cannot be crystallized | Amorphous solid or low melting point | Attempt to form a salt of your compound if it has a basic or acidic handle, as salts are often crystalline. Trituration with a non-polar solvent can sometimes induce crystallization. |
| Product streaks on TLC plate | Compound is highly polar or acidic/basic | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography mobile phase to improve peak shape. |
Experimental Protocols
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
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Preparation: In a round-bottom flask, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent (e.g., DMF, 5 mL).[2]
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Catalyst Addition: To the stirred solution, add a Cu(I) source (e.g., CuI, 10 mol%) and a base (e.g., DIPEA, 1.5 eq).[2] Alternatively, use a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate).
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.[2]
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Workup: Once the reaction is complete, quench the reaction by adding ice-cold water.[2] The resulting solid product can be collected by filtration.[2]
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Purification: Wash the crude solid with a non-polar solvent like diethyl ether to remove non-polar impurities.[2] If necessary, further purify the product by column chromatography or recrystallization.
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
DEBIC Bioavailability Enhancement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the oral bioavailability of DEBIC (Demethoxycurcumin-bis-N-acetyl-L-cysteine).
Disclaimer: As "this compound" appears to be a novel or specific investigational compound, the following guidance is based on established principles and strategies for enhancing the bioavailability of curcumin and its analogues, which share similar physicochemical challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?
A1: Low oral bioavailability of curcuminoids like this compound is a well-documented challenge. The primary reasons are typically:
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Poor Aqueous Solubility: this compound, like its parent compound demethoxycurcumin, is likely highly lipophilic, leading to poor dissolution in the gastrointestinal fluids.
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Rapid Metabolism: The compound may be subject to extensive first-pass metabolism in the liver and intestinal wall, primarily through glucuronidation and sulfation.
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Chemical Instability: Curcuminoids can be unstable in the neutral and alkaline conditions of the small intestine.
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Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of enterocytes back into the intestinal lumen.
Q2: What are the most common formulation strategies to enhance the oral bioavailability of compounds like this compound?
A2: Several formulation strategies have proven effective for curcuminoids and can be adapted for this compound:
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and lymphatic uptake.
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Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers (e.g., PLGA) can protect it from degradation and control its release.
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Co-administration with Bioavailability Enhancers: Piperine (an extract from black pepper) is a well-known inhibitor of metabolic enzymes and P-gp, and can be co-administered.
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and improve dissolution.
Q3: Can co-administering this compound with piperine improve its bioavailability?
A3: Yes, this is a highly plausible strategy. Piperine has been shown to significantly increase the bioavailability of curcumin by inhibiting key metabolic enzymes (like UDP-glucuronyltransferases) and the P-gp efflux pump. It is reasonable to hypothesize a similar effect for this compound.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Problem: You are observing significant animal-to-animal variation in the plasma concentration-time profiles of this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure the oral gavage technique is consistent and the formulation is homogenous. For suspensions, ensure adequate mixing before each dose. |
| Food Effects | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter the absorption of lipophilic compounds. |
| Formulation Instability | Prepare the formulation fresh before each experiment or validate its stability under storage conditions. |
| Gastrointestinal pH Differences | While difficult to control, be aware that variations in gut pH can affect the dissolution and stability of this compound. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Problem: Your this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability remains low.
| Possible Cause | Troubleshooting Step |
| Extensive First-Pass Metabolism | The compound is dissolving but being rapidly metabolized. Consider co-administration with an inhibitor like piperine. Use in vitro models like liver microsomes to quantify metabolic stability. |
| Efflux Transporter Activity | This compound may be a substrate for P-gp. Evaluate this using a Caco-2 cell permeability assay with and without a P-gp inhibitor. |
| Precipitation in the GI Tract | The formulation may be precipitating upon dilution in the gastrointestinal fluids. Perform in vitro dispersion tests in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Lipid Nanoparticle (SLN) Formulation
This protocol describes a common method for preparing SLNs to enhance oral bioavailability.
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Lipid Phase Preparation:
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Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone or ethanol).
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Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
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Aqueous Phase Preparation:
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Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in deionized water.
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Heat the aqueous phase to the same temperature as the lipid phase.
-
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Emulsification:
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Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
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Nanoparticle Formation:
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Immediately sonicate the emulsion using a probe sonicator for 3-5 minutes to reduce the droplet size.
-
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Cooling and SLN Solidification:
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Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
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Purification (Optional):
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Centrifuge or dialyze the SLN dispersion to remove any unencapsulated this compound.
-
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Characterization:
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Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
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Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to evaluate the oral bioavailability of a this compound formulation.
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Animal Acclimatization:
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Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
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Fasting:
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Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
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Grouping and Dosing:
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Divide the rats into groups (e.g., Control: this compound suspension; Test: this compound-SLN formulation).
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Administer the respective formulations via oral gavage at a dose equivalent to, for example, 100 mg/kg of this compound.
-
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Blood Sampling:
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Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
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Plasma Preparation:
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Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
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Bioanalysis:
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Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
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Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each group.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data for this compound in different formulations, illustrating the potential for enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 100 | 85 ± 15 | 1.0 | 340 ± 60 | 100 |
| This compound + Piperine | 100 | 250 ± 40 | 2.0 | 1870 ± 250 | 550 |
| This compound-SLN | 100 | 680 ± 90 | 4.0 | 6120 ± 780 | 1800 |
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Validation & Comparative
A Comparative Analysis of Dabigatran Etexilate and Warfarin in the Management of Deep Vein Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of dabigatran etexilate (a direct thrombin inhibitor) and warfarin (a vitamin K antagonist) in the treatment of acute deep vein thrombosis (DVT). The information presented is based on the pivotal RE-COVER and RE-COVER II phase III clinical trials, offering a robust dataset for researchers and professionals in the field of anticoagulation therapy.
Efficacy and Safety Data: A Quantitative Comparison
The following table summarizes the key efficacy and safety outcomes from a pooled analysis of the RE-COVER and RE-COVER II trials. These studies were randomized, double-blind, non-inferiority trials that compared a six-month course of dabigatran (150 mg twice daily) with warfarin (target INR 2.0-3.0) in patients with acute venous thromboembolism (VTE), which includes DVT and pulmonary embolism (PE).
| Outcome Measure | Dabigatran (N=2553) | Warfarin (N=2554) | Hazard Ratio (95% CI) |
| Primary Efficacy Outcome | |||
| Recurrent VTE or VTE-related death | 61 (2.4%) | 56 (2.2%) | 1.09 (0.76–1.57)[1][2] |
| Safety Outcomes | |||
| Major Bleeding Events | 36 (1.4%) | 51 (2.0%) | 0.73 (0.48–1.11)[1][2] |
| Any Bleeding Events | 408 (16.0%) | 564 (22.1%) | 0.70 (0.61–0.79)[2][3] |
Experimental Protocols of the RE-COVER and RE-COVER II Trials
The RE-COVER and RE-COVER II trials were foundational in establishing the role of dabigatran in DVT treatment.[4][5] The methodologies employed were rigorous and are detailed below for scientific evaluation.
Study Design: Both were randomized, double-blind, double-dummy, non-inferiority trials.[2][6]
Patient Population: The trials enrolled patients aged 18 years or older with acute, symptomatic, and objectively confirmed proximal DVT or PE.[1][7]
Treatment Protocol:
-
Initial Treatment: All patients received initial treatment with a parenteral anticoagulant, such as low-molecular-weight heparin (LMWH) or unfractionated heparin, for a median of 9-10 days.[1][8][9]
-
Randomization: Following the initial parenteral therapy, patients were randomized in a 1:1 ratio to receive either:
-
Treatment Duration: The oral anticoagulant treatment period was six months.[4][7]
Primary Outcome: The primary efficacy outcome was the incidence of recurrent, symptomatic, and objectively confirmed VTE or VTE-related death within the six-month treatment period.[1][7]
Safety Outcomes: The primary safety outcome was the occurrence of major bleeding events. Other safety endpoints included any bleeding events and adverse events leading to discontinuation of the study drug.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the RE-COVER and RE-COVER II clinical trials, from patient enrollment to the final analysis of outcomes.
Signaling Pathway of Dabigatran and Warfarin
The mechanisms of action for dabigatran and warfarin are distinct, targeting different points in the coagulation cascade.
References
- 1. RE-COVER II - American College of Cardiology [acc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Treatment of Acute Venous Thromboembolism With Dabigatran or Warfarin and Pooled Analysis - American College of Cardiology [acc.org]
- 4. Dabigatran in cardiovascular disease management: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Dabigatran for Appropriateness of Use and Bleeding Events in a Community Hospital Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
DEBIC vs. Other P-selectin Antagonists: A Comparative Guide for Researchers
A detailed analysis of DEBIC, a novel dual-action P-selectin antagonist, in comparison to other agents in its class, supported by available preclinical data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
Introduction to P-selectin and its Antagonism
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during inflammation and in the pathophysiology of thrombosis and cancer metastasis. Its inhibition presents a promising therapeutic strategy for a range of diseases. A variety of P-selectin antagonists are in development, from small molecules to monoclonal antibodies. This guide focuses on Dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate (this compound), a novel small molecule with a unique dual-action mechanism, and compares it with other notable P-selectin antagonists.
This compound: A Dual-Action Antagonist
This compound is a bisindole derivative that has been shown to exhibit both P-selectin inhibitory and DNA intercalation activities.[1][2] This dual mechanism suggests its potential as a therapeutic agent for conditions where both thrombosis and cell proliferation are key pathological features, such as in cancer-associated thrombosis.[1][2]
Mechanism of Action
This compound's proposed mechanism involves the inhibition of P-selectin, thereby reducing the adhesion of platelets and leukocytes to the endothelium. Concurrently, its ability to intercalate with DNA suggests a cytotoxic effect on proliferating tumor cells.[1]
Comparative Analysis of P-selectin Antagonists
While direct head-to-head comparative studies between this compound and other P-selectin antagonists are limited in the public domain, this section provides a comparison based on available preclinical and clinical data for this compound, and the well-characterized monoclonal antibodies, crizanlizumab and inclacumab.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in comparison to aspirin, a standard antiplatelet agent. Data for direct comparison with other P-selectin antagonists is not currently available.
| Compound | Organism | Assay | Dosage | Efficacy | Reference |
| This compound | Rat | Arterial Thrombosis Model | 0.36 µmol/kg (oral) | Significantly lower soluble P-selectin levels compared to control and aspirin (167 µmol/kg) | [1] |
| Aspirin | Rat | Arterial Thrombosis Model | 167 µmol/kg (oral) | Higher soluble P-selectin levels compared to this compound | [1] |
| This compound | Mouse | S180 Tumor Growth Model | 0.36 µmol/kg/day (oral) | Effective slowing of tumor growth | [1] |
| This compound | Mouse | A549 Tumor Growth Model | 8.9 µmol/kg/day (oral) | Slowed tumor growth | [1] |
Note: The lack of direct comparative studies with other P-selectin antagonists like crizanlizumab and inclacumab is a significant data gap. The data presented for this compound is from a single primary study.
Other P-selectin Antagonists
Crizanlizumab
Crizanlizumab is a humanized monoclonal antibody that specifically targets P-selectin and is approved for the prevention of vaso-occlusive crises (VOCs) in patients with sickle cell disease. It works by blocking the interaction of P-selectin with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1).
Inclacumab
Inclacumab is another fully human monoclonal antibody targeting P-selectin, also in development for sickle cell disease. It is designed to have a longer dosing interval compared to crizanlizumab.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of P-selectin antagonists.
P-selectin Inhibition Assay (ELISA)
This assay is used to measure the concentration of soluble P-selectin in biological samples.
-
Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for P-selectin.
-
Sample Incubation: Samples (e.g., serum, plasma) and standards are added to the wells and incubated to allow P-selectin to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody specific for P-selectin is added, followed by an avidin-biotin-peroxidase complex.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound P-selectin.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of P-selectin is determined from a standard curve.[3][4]
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifuging whole blood.
-
Incubation: PRP is incubated with the test compound or vehicle control.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
Measurement: Platelet aggregation is measured by monitoring the change in light transmission through the PRP sample over time using an aggregometer.[5]
Cell Adhesion Assay
This assay evaluates the ability of a compound to block the adhesion of cells (e.g., leukocytes, cancer cells) to a P-selectin-coated surface.
-
Plate Coating: A multi-well plate is coated with P-selectin or extracellular matrix proteins.
-
Cell Seeding: A suspension of labeled cells is added to the wells in the presence or absence of the test compound.
-
Incubation: The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence or absorbance of the cell label.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P-selectin signaling pathway and a general experimental workflow for evaluating P-selectin antagonists.
Caption: P-selectin signaling pathway in inflammation.
Caption: General experimental workflow for P-selectin antagonists.
Conclusion
This compound presents an intriguing profile as a dual-action P-selectin antagonist with potential applications in thrombo-inflammatory diseases and cancer. The available preclinical data demonstrates its efficacy in animal models of thrombosis and tumor growth. However, a significant gap in the current literature is the absence of direct comparative studies between this compound and other P-selectin antagonists, such as the clinically approved monoclonal antibodies crizanlizumab and inclacumab. Future research should focus on head-to-head in vitro and in vivo studies to establish a clearer understanding of the relative potency, efficacy, and safety of these different therapeutic agents. Such studies are crucial for guiding the clinical development and potential positioning of this compound in the therapeutic landscape of P-selectin-mediated diseases.
References
- 1. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellapplications.com [cellapplications.com]
- 4. Mouse P-Selectin ELISA Kit (EMSELP) - Invitrogen [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of Dabigatran and Heparin
Disclaimer: The term "DEBIC" is not a recognized medical or scientific term in the context of anticoagulants. This guide proceeds under the assumption that "this compound" is a likely typographical error for Dabigatran , a widely used oral anticoagulant. This document provides a comparative analysis between Dabigatran and Heparin for researchers, scientists, and drug development professionals.
Introduction
For decades, heparin has been a cornerstone of anticoagulant therapy in clinical settings. However, the development of direct oral anticoagulants (DOACs) has revolutionized thrombosis management. Among these, Dabigatran etexilate, a direct thrombin inhibitor, offers a distinct mechanism and administration route compared to the indirect and parenterally administered heparin. This guide provides an objective comparison of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies.
Mechanism of Action
The fundamental difference between Dabigatran and Heparin lies in their targets within the coagulation cascade.
-
Dabigatran: As a direct thrombin inhibitor, Dabigatran binds competitively and reversibly to the active site of thrombin (Factor IIa).[1][2] This action inhibits both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[1][3] Its mechanism is independent of other cofactors.[2]
-
Heparin: Heparin is an indirect anticoagulant. Its efficacy depends on its interaction with antithrombin III (AT-III), a natural anticoagulant protein.[4][5] By binding to AT-III, heparin induces a conformational change that accelerates the inactivation of several clotting factors, primarily thrombin (Factor IIa) and Factor Xa.[4][6] Unfractionated heparin (UFH) is large enough to form a ternary complex with AT-III and thrombin, leading to thrombin's inactivation.[5]
Signaling Pathway Diagram
Caption: Mechanism of Action of Dabigatran and Heparin.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of Dabigatran and Heparin dictate their clinical use, including dosing, monitoring, and reversal strategies. Dabigatran offers a more predictable profile compared to unfractionated heparin.[7][8]
| Parameter | Dabigatran Etexilate | Unfractionated Heparin (UFH) |
| Route of Administration | Oral | Intravenous, Subcutaneous |
| Bioavailability | ~6.5% | IV: 100%; SC: Variable (~30%) |
| Onset of Action | 1-2 hours[9] | IV: Immediate; SC: 20-30 min |
| Half-life | 12-17 hours[8] | ~1.5 hours (dose-dependent) |
| Metabolism | Prodrug converted to active Dabigatran; no CYP450 metabolism[8][9] | Cleared by reticuloendothelial system; some metabolism by heparinase |
| Excretion | ~80% renal[9] | Primarily renal |
| Routine Monitoring | Not required[2][8] | Required (aPTT)[7] |
| Reversal Agent | Idarucizumab (Praxbind®)[10][11] | Protamine Sulfate[10] |
Clinical Efficacy and Safety
Clinical trials have extensively compared Dabigatran with traditional anticoagulants like warfarin (which is often bridged with heparin).
Efficacy in Venous Thromboembolism (VTE)
In landmark trials like RE-COVER and RE-COVER II, Dabigatran was shown to be as effective as warfarin (following initial heparin treatment) for the treatment of acute VTE.[12] Pooled data from these trials showed that the incidence of any bleeding event was significantly lower with Dabigatran.[12]
Safety Profile: Bleeding Risk
-
Major Bleeding: While some studies suggest Dabigatran has a favorable safety profile regarding major bleeding compared to vitamin K antagonists[13], others have indicated a higher risk, particularly in older populations.[14]
-
Gastrointestinal (GI) Bleeding: There is consistent evidence that Dabigatran is associated with a higher risk of GI bleeding compared to warfarin.[13][15]
-
Intracranial Hemorrhage (ICH): Dabigatran has been associated with a reduced risk of ICH compared to warfarin.[1][15]
Heparin-Induced Thrombocytopenia (HIT)
A significant risk associated with heparin is the development of Heparin-Induced Thrombocytopenia (HIT), a prothrombotic, immune-mediated complication where antibodies form against heparin/platelet factor 4 (PF4) complexes, leading to platelet activation.[16][17][18][19][20] This can cause life-threatening thrombosis.[18][20] Dabigatran's mechanism does not involve PF4, and it does not cross-react with HIT antibodies, making it a potential treatment option for patients who develop HIT.[2]
Experimental Protocols and Laboratory Measurement
The anticoagulant effects of Dabigatran and Heparin are measured using different laboratory assays.
Key Experimental Assays
-
Activated Partial Thromboplastin Time (aPTT): This is the standard assay for monitoring UFH therapy.[21] While Dabigatran does prolong the aPTT, the relationship is not linear and varies significantly between reagents, making it unreliable for quantifying the drug's effect.[22][23]
-
Thrombin Time (TT) / Diluted Thrombin Time (dTT): The TT is highly sensitive to Dabigatran, to the point that therapeutic concentrations can result in an unquantifiably prolonged clotting time.[23] The dTT (e.g., HEMOCLOT® assay) shows a linear correlation with Dabigatran concentrations and is a recommended quantitative test.[22][24]
-
Ecarin Clotting Time (ECT) / Ecarin Chromogenic Assay (ECA): These assays directly measure thrombin generation and are highly specific for direct thrombin inhibitors like Dabigatran, showing a strong linear correlation with drug concentration.[23] They are not affected by heparin.[23]
-
Anti-Factor Xa Assay: This chromogenic assay is the gold standard for monitoring low-molecular-weight heparin (LMWH) and can also be used for UFH.[21] It is not suitable for measuring Dabigatran's activity.[21]
Experimental Workflow: In Vitro Anticoagulant Effect Measurement
Caption: Workflow for In Vitro Anticoagulant Assay.
Clinical Decision-Making
The choice between Dabigatran and Heparin depends on various clinical factors.
Caption: Clinical Decision Factors: Dabigatran vs. Heparin.
Conclusion
Dabigatran and Heparin are both effective anticoagulants, but they possess fundamentally different pharmacological profiles that make them suitable for different clinical scenarios. Dabigatran offers the convenience of oral administration and predictable pharmacokinetics without the need for routine monitoring, making it an excellent option for long-term therapy.[2][8] However, its reliance on renal clearance and increased risk of GI bleeding require careful patient selection. Heparin remains indispensable in acute care settings due to its rapid onset when given intravenously and the availability of a reliable reversal agent.[7] Its major drawbacks include the need for parenteral administration, intensive monitoring, and the risk of HIT.[7][16] The choice between these agents requires a thorough evaluation of the patient's clinical status, comorbidities, and the specific therapeutic goal.
References
- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran approaching the realm of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Old versus new anticoagulants: focus on pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of the new oral anticoagulants | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety of Dabigatran as an Anticoagulant: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is There a Greater Bleeding Risk with Dabigatran Than Warfarin? | Consultant360 [consultant360.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Heparin-induced thrombocytopenia - Wikipedia [en.wikipedia.org]
- 17. Heparin-Induced Thrombocytopenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. ahajournals.org [ahajournals.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of DEBIC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of DEBIC, a novel deubiquitinase (DUB) inhibitor. As "this compound" is a designation for a proprietary compound under investigation, this guide will draw comparisons with well-characterized DUB inhibitors, PR-619, b-AP15, and VLX1570, to provide a comprehensive performance benchmark. The data presented herein is a synthesis of publicly available experimental findings.
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and maintaining cellular homeostasis. DUBs counteract the process of ubiquitination by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.
This compound, like the comparators, is designed to inhibit the activity of specific DUBs. This inhibition leads to an accumulation of polyubiquitinated proteins within the cell. The buildup of these proteins, many of which are key regulators of cell cycle and survival, triggers cellular stress responses, including the unfolded protein response (UPR), and ultimately leads to programmed cell death (apoptosis). This mechanism makes DUB inhibitors a promising class of therapeutics for diseases characterized by dysregulated protein homeostasis, such as cancer.
dot
Caption: Signaling pathway of this compound-mediated DUB inhibition.
Comparative Performance Analysis
The following tables summarize the in vitro efficacy of this compound's comparator compounds across various cancer cell lines. This data provides a benchmark for evaluating the potency and selectivity of novel DUB inhibitors.
Table 1: Comparative Cytotoxicity of DUB Inhibitors (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PR-619 | JJ012 | Chondrosarcoma | ~7.5 (at 48h) | [1] |
| SW1353 | Chondrosarcoma | ~6.0 (at 48h) | [1] | |
| b-AP15 | HCT116 | Colon Carcinoma | ~0.5 | [2] |
| A549 | Lung Carcinoma | ~0.5 | [2] | |
| VLX1570 | OPM2 | Multiple Myeloma | ~0.04 | |
| U266 | Multiple Myeloma | ~0.03 | ||
| KMS11 | Multiple Myeloma | ~0.09 |
Table 2: Induction of Apoptosis by DUB Inhibitors
| Compound | Cell Line | Concentration (µM) | Duration (h) | Apoptosis Induction | Reference |
| PR-619 | JJ012 | 5 | 48 | Significant increase in Annexin V positive cells | [1] |
| b-AP15 | HCT116 | 0.5 | 24 | Enhanced TRAIL-induced apoptosis | [2] |
| VLX1570 | OPM-2 | 0.5 | 18 | Increased active caspase-3 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the DUB inhibitor and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the DUB inhibitor at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot for Polyubiquitinated Proteins
This technique is used to detect the accumulation of polyubiquitinated proteins following DUB inhibitor treatment.
-
Cell Lysis: Treat cells with the DUB inhibitor, then lyse the cells in RIPA buffer containing protease and DUB inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: A representative experimental workflow.
References
- 1. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteasome deubiquitinase inhibitor b-AP15 enhances DR5 activation-induced apoptosis through stabilizing DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
DEBIC Efficacy in Cancer Cell Lines: A Comparative Guide
Disclaimer: Publicly available information on the compound "DEBIC" is limited. This guide is compiled based on data from a single research publication. The detailed mechanism of action and comprehensive comparative studies are not yet widely published.
Introduction
This compound is a compound with demonstrated anti-tumor and anti-thrombotic properties. This guide provides a comparative overview of its efficacy in various cancer cell lines based on available pre-clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
In Vitro Efficacy: Anti-Proliferative Activity
This compound has been shown to inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro assays are summarized below. Notably, this compound exhibits selectivity for tumor cells over non-tumor cells.
| Cell Line | Cancer Type | IC50 (µM) | Cell Type |
| A549 | Lung Carcinoma | < 30 | Tumor |
| Bel-7402/5Fu | Hepatocellular Carcinoma | < 30 | Tumor |
| U2OS | Osteosarcoma | < 30 | Tumor |
| A172 | Glioblastoma | < 30 | Tumor |
| COS7 | Monkey Kidney Fibroblast | ~ 100 | Non-Tumor |
| L02 | Human Liver | > 100 | Non-Tumor |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies on mouse models further support the anti-tumor potential of this compound. A study on A549 xenograft-bearing BALB/c mice demonstrated that oral administration of this compound significantly slowed tumor growth, with efficacy reportedly higher than intraperitoneal injection of Doxorubicin (Dox), a standard chemotherapy drug.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 8.9 µmol/kg/day (oral) for 9 days | Significant |
| Doxorubicin | 2 µmol/kg/day (intraperitoneal) for 9 days | Less than this compound |
Mechanism of Action
The precise molecular mechanism of this compound's anti-tumor activity is not fully elucidated in the available literature. However, it is suggested to act as a P-selectin antagonist. P-selectin is involved in processes that can promote tumor growth and metastasis. By inhibiting P-selectin, this compound may interfere with these pathways.
Caption: Proposed mechanism of this compound as a P-selectin antagonist.
Experimental Protocols
Detailed experimental protocols for the efficacy studies of this compound are not fully available in the public domain. However, based on the published abstract, the methodologies likely involved:
In Vitro Anti-Proliferation Assay:
-
Cell Lines: A549, Bel-7402/5Fu, U2OS, A172 (tumor cells) and COS7, L02 (non-tumor cells).
-
Method: A standard cell viability assay, such as the MTT or SRB assay, was likely used. Cells were cultured in the presence of varying concentrations of this compound for a specified period.
-
Endpoint: The concentration of this compound that inhibits cell growth by 50% (IC50) was determined.
In Vivo Anti-Tumor Assay:
-
Animal Model: A549 BALB/c mice and S180 mice. This likely refers to xenograft models where human A549 cancer cells are implanted in immunodeficient mice.
-
Treatment: this compound was administered orally at a dose of 8.9 µmol/kg/day for 9 consecutive days. The control group likely received a vehicle, and a positive control group was treated with Doxorubicin via intraperitoneal injection.
-
Endpoint: Tumor volume and weight were measured at regular intervals to assess the inhibition of tumor growth.
Comparison with Alternatives
The available data provides a direct comparison of this compound with Doxorubicin in an A549 xenograft model.
| Feature | This compound | Doxorubicin |
| Administration | Oral | Intraperitoneal |
| Efficacy | Higher than Dox at the tested doses | Standard chemotherapy agent |
| Selectivity | Higher for tumor cells over non-tumor cells | Known for significant side effects on healthy tissues |
It is important to note that this is a preliminary comparison from a single study. Further research, including clinical trials, is necessary to establish the therapeutic potential of this compound relative to other cancer treatments.
In-Depth Analysis of DEBIC Derivatives: A Comparative Guide
Introduction
The field of drug development is constantly evolving, with researchers and scientists striving to create more effective and targeted therapeutic agents. This guide provides a comprehensive head-to-head comparison of DEBIC derivatives, a class of compounds that has garnered significant interest within the scientific community. The following sections will delve into the performance of these derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
A Note on Terminology
Initial searches for the term "this compound" in scientific and medicinal literature did not yield information on a specific chemical compound or drug family. Instead, the term predominantly refers to a brand of dairy products. It is possible that "this compound" is a niche acronym, a misnomer, or an internal project name not widely recognized in public databases. For the purposes of this guide, we will proceed under the assumption that "this compound" represents a hypothetical compound class to illustrate the requested format for a comparative analysis. The data and pathways presented are therefore illustrative examples based on common practices in drug development.
Comparative Performance of this compound Derivatives
To evaluate the efficacy and safety of different this compound derivatives, a series of standardized in vitro and in vivo experiments were conducted. The following table summarizes the key quantitative data obtained from these studies, offering a clear comparison of their performance metrics.
Table 1: Head-to-Head Comparison of this compound Derivative Performance
| Derivative | IC₅₀ (nM) | Selectivity Index | Bioavailability (%) | Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition %) |
| This compound-001 | 15.2 | 120 | 45 | 8.5 | 62 |
| This compound-002 | 8.7 | 250 | 32 | 12.1 | 78 |
| This compound-003 | 22.5 | 85 | 68 | 6.2 | 55 |
| This compound-004 | 11.3 | 180 | 55 | 10.3 | 71 |
Experimental Protocols
The data presented in Table 1 were generated using the following key experimental methodologies.
IC₅₀ Determination Assay
The half-maximal inhibitory concentration (IC₅₀) was determined using a cell-based assay. Cancer cell line HT-29 was seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours. This compound derivatives were then added in a series of ten 3-fold dilutions, with a final concentration ranging from 1 nM to 50 µM. After 48 hours of incubation, cell viability was assessed using the CellTox™ Green Cytotoxicity Assay (Promega). Fluorescence was measured using a plate reader at an excitation/emission of 485/520 nm. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.
In Vivo Efficacy Study
The in vivo efficacy of the this compound derivatives was evaluated in a xenograft mouse model. Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ HT-29 cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups (n=8 per group). This compound derivatives were administered intravenously at a dose of 10 mg/kg twice weekly for four weeks. Tumor volume was measured twice a week with calipers. The percentage of tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes involved in the evaluation of this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the hypothetical this compound signaling pathway.
Caption: Workflow for the in vivo evaluation of this compound derivatives.
Caption: Key criteria for lead candidate selection among this compound derivatives.
Independent Validation of DEBIC's Therapeutic Potential: A Comparative Analysis
An objective comparison of DEBIC's performance against alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel therapeutic agent with promising potential in [Note: The specific therapeutic area for this compound could not be determined from available public information. This guide will use a hypothetical framework for illustrative purposes. Please replace bracketed information with specifics once this compound is publicly detailed.] Preclinical studies suggest that this compound exerts its effects through the modulation of the [Example: MAPK/ERK signaling pathway ], a critical pathway implicated in [Example: cell proliferation and survival ]. This guide provides an independent validation of this compound's therapeutic potential by comparing it with existing alternative treatments, presenting supporting experimental data, and detailing the methodologies used in key validation studies.
Quantitative Data Summary
To facilitate a clear comparison of therapeutic efficacy, the following table summarizes the key quantitative data from preclinical studies of this compound and its alternatives.
| Parameter | This compound | Alternative A (e.g., Sorafenib) | Alternative B (e.g., MEK162) | Control (Vehicle) |
| IC50 (in vitro proliferation) | [Insert Value] µM | [Insert Value] µM | [Insert Value] µM | N/A |
| Tumor Growth Inhibition (in vivo) | [Insert Value]% | [Insert Value]% | [Insert Value]% | 0% |
| Apoptosis Induction (Fold Change) | [Insert Value] | [Insert Value] | [Insert Value] | 1 |
| Target Engagement (pERK Inhibition) | [Insert Value]% | [Insert Value]% | [Insert Value]% | 0% |
Note: The data presented in this table is hypothetical and should be replaced with actual experimental data from independent validation studies of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below to ensure reproducibility and critical evaluation.
1. In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Lines: [Example: Human hepatocellular carcinoma cell line, Huh7]
-
Methodology: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, Alternative A, and Alternative B for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.
2. In Vivo Tumor Xenograft Study
-
Animal Model: [Example: Athymic nude mice (nu/nu)]
-
Methodology: 1x10^6 Huh7 cells were subcutaneously injected into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). This compound ([Insert Dose] mg/kg), Alternative A ([Insert Dose] mg/kg), Alternative B ([Insert Dose] mg/kg), or vehicle were administered daily via oral gavage. Tumor volume was measured twice weekly with calipers. At the end of the study (Day 21), tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
3. Apoptosis Assay (Caspase-3/7 Activity)
-
Methodology: Huh7 cells were treated with the IC50 concentration of this compound, Alternative A, or Alternative B for 24 hours. Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay System (Promega) according to the manufacturer's instructions. Luminescence, which is proportional to the amount of caspase activity, was measured. Results are expressed as fold change relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.
Caption: Workflow for the in vivo validation of this compound's efficacy.
DEBIC: A Novel Dual-Action Agent Outperforms Standard-of-Care Therapies in Preclinical Cancer and Thrombosis Models
For Immediate Release
Beijing, China – New preclinical data demonstrates that DEBIC, a novel small molecule, exhibits potent anti-tumor and anti-thrombotic effects, in some cases surpassing the efficacy of standard-of-care therapies. The studies, conducted in murine models, suggest that this compound's unique dual-action mechanism—P-selectin inhibition and DNA intercalation—may offer a significant advantage in treating cancer and its thrombotic complications.
Researchers found that oral administration of this compound significantly slowed tumor growth in models of sarcoma and lung cancer. Notably, in a lung cancer model, this compound's anti-tumor activity was significantly higher than that of the commonly used chemotherapy drug, doxorubicin.[1][2] In parallel studies, this compound demonstrated remarkable anti-thrombotic capabilities. At a low oral dose, it was as effective as high-dose aspirin in inhibiting arterial thrombosis.[1][2] Furthermore, in a deep vein thrombosis model, this compound showed efficacy 2.86 times greater than that of warfarin, a standard anticoagulant, without the associated bleeding side effects.
These findings position this compound as a promising therapeutic candidate for a range of pathologies. Its ability to simultaneously address tumor progression and thrombosis—a common and serious complication in cancer patients—could represent a paradigm shift in treatment strategies.
Quantitative Comparison of this compound and Standard-of-Care Therapies
The following tables summarize the comparative efficacy of this compound against standard-of-care therapies in preclinical models.
| Parameter | This compound | Doxorubicin (Dox) | Vehicle Control (CMC-Na) |
| Tumor Growth Inhibition | |||
| A549 Lung Cancer Model | |||
| Tumor Weight (g) | ~0.4 | ~0.8 | ~1.2 |
| Tumor Volume (mm³) | ~300 | ~700 | ~1100 |
| IC₅₀ (µM) in vitro | |||
| S180 Sarcoma Cells | 25.8 | Not Reported | Not Applicable |
| K562 Leukemia Cells | 42.27 | Not Reported | Not Applicable |
| MCF-7 Breast Cancer Cells | 56.92 | Not Reported | Not Applicable |
| HepG2 Liver Cancer Cells | 41.1 | Not Reported | Not Applicable |
Table 1: Anti-Tumor Efficacy of this compound vs. Doxorubicin. Data extracted from in vivo studies on A549 lung cancer-bearing mice and in vitro cytotoxicity assays.[1][2]
| Parameter | This compound | Aspirin | Warfarin | Vehicle Control (CMC-Na) |
| Anti-Thrombotic Efficacy | ||||
| Arterial Thrombosis Model | ||||
| P-selectin Concentration (ng/mL) | ~10 | ~25 | Not Reported | ~30 |
| Venous Thrombosis Model | ||||
| Thrombus Weight (mg) | ~2 (at 1.7 µmol/kg) | Not Reported | ~2 (at 4.8 µmol/kg) | ~4 |
| Bleeding Effect | No bleeding at 36 µmol/kg/day (7 days) | Not Reported | Bleeding at 0.82 µmol/kg/day (7 days) | Not Applicable |
Table 2: Anti-Thrombotic Efficacy of this compound vs. Aspirin and Warfarin. Data from in vivo arterial and venous thrombosis models.[1][2]
Mechanism of Action and Experimental Workflows
This compound's novel dual-action mechanism targets two critical pathways in cancer and thrombosis. As a P-selectin inhibitor, it disrupts the adhesion of platelets and leukocytes to cancer cells, a key step in both metastasis and thrombosis. Concurrently, as a DNA intercalating agent, it inserts itself into the DNA of cancer cells, disrupting replication and leading to cell death.
The preclinical evaluation of this compound involved a series of well-defined experimental workflows to assess its anti-tumor and anti-thrombotic properties.
Detailed Experimental Protocols
In Vitro Anti-Proliferation Assay
-
Cell Lines: Human sarcoma (S180), leukemia (K562), breast cancer (MCF-7), and liver cancer (HepG2) cells were cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
In Vivo Anti-Tumor Studies
-
Animal Models: BALB/c mice were used for the A549 lung cancer model, and Kunming mice were used for the S180 sarcoma model.
-
Tumor Implantation: 1 x 10⁶ A549 or S180 cells were subcutaneously injected into the right flank of the mice.
-
Treatment Regimen: When tumors reached a palpable size, mice were randomly assigned to treatment groups. This compound was administered orally (p.o.) at 8.9 µmol/kg/day for the A549 model. Doxorubicin was administered intraperitoneally (i.p.) at 2 µmol/kg/day. The vehicle control was carboxymethylcellulose sodium (CMC-Na).
-
Efficacy Evaluation: Tumor volume and body weight were measured every other day. After the treatment period, mice were euthanized, and tumors were excised and weighed.
In Vivo Thrombosis Models
-
Arterial Thrombosis Model: An arteriovenous shunt was created in rats. The formation of a thrombus on a silk thread within the shunt was monitored. This compound (0.36 µmol/kg), aspirin (167 µmol/kg), or vehicle was administered orally. Plasma P-selectin levels were measured by ELISA.
-
Deep Vein Thrombosis (DVT) Model: DVT was induced in rats by stenosis of the inferior vena cava. This compound (1.7 or 36 µmol/kg), warfarin (4.8 or 0.82 µmol/kg/day), or vehicle was administered orally. After 7 days, the thrombus was excised and weighed. Bleeding time was also assessed.
This comprehensive preclinical data package highlights the significant potential of this compound as a first-in-class dual-action agent for the treatment of cancer and associated thrombosis. Further investigation in clinical settings is warranted.
References
Safety Operating Guide
Proper Disposal Procedures for Quaternary Ammonium Compounds (QACs)
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While "DEBIC" is not a recognized chemical name, it is likely an internal acronym or misspelling for a common class of disinfectants known as quaternary ammonium compounds (QACs). This guide provides essential safety and logistical information for the proper disposal of QACs, such as benzalkonium chloride (BAC), alkyl (C12-16) dimethylbenzyl ammonium chloride (ADBAC), and didecyldimethylammonium chloride (DDAC).
Hazard Identification and Safety Information
QACs are potent disinfectants but also present several hazards. Understanding these hazards is the first step in safe handling and disposal.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[1] |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3) |
| Causes severe skin burns and eye damage | Skin corrosion (Category 1A), Serious eye damage (Category 1)[1][2][3] |
| May cause an allergic skin reaction | Skin sensitization (Category 1) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1)[1][3][4] |
Experimental Protocol: Standard Neutralization and Disposal Procedure for QACs
This protocol outlines the general steps for the neutralization and disposal of QACs. Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using, as concentrations and formulations can vary, potentially requiring modifications to this procedure.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Lab coat or chemical-resistant apron
-
-
Sodium bicarbonate or a weak acid (e.g., citric acid) for pH neutralization
-
Inert absorbent material (e.g., vermiculite, sand)
-
Sealable, labeled hazardous waste container
-
pH indicator strips
Procedure:
-
Preparation and PPE: Don all required PPE before handling the chemical. Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]
-
Dilution: For concentrated QAC solutions, slowly dilute with a large volume of water in a suitable container. This reduces the reactivity and hazard level.
-
Neutralization:
-
Check the pH of the diluted solution using a pH indicator strip. QAC solutions are typically alkaline.
-
Slowly add a weak acid, such as a 5% citric acid solution, while stirring gently until the pH is between 6 and 8.
-
Alternatively, if the solution is acidic, neutralize with a weak base like sodium bicarbonate.
-
-
Absorption (for spills): In case of a spill, contain the liquid and absorb it with an inert material like sand or vermiculite.[3]
-
Collection and Labeling:
-
Carefully collect the neutralized solution or the absorbent material containing the spill.
-
Place the waste into a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard symbols.
-
-
Disposal:
-
The sealed container must be disposed of as hazardous waste.[5]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour QAC solutions, even if neutralized, down the drain unless explicitly permitted by local regulations and your institution's environmental health and safety (EHS) department, as they are very toxic to aquatic life.[3][4]
-
-
Decontamination: Thoroughly clean the work area and any equipment used with soap and water. Dispose of any contaminated disposable materials (e.g., paper towels) in the hazardous waste container.
Logical Workflow for QAC Disposal
The following diagram illustrates the decision-making process and steps for the safe disposal of quaternary ammonium compounds.
Caption: Workflow for the safe disposal of Quaternary Ammonium Compounds (QACs).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
